molecular formula C10H10BrNO2 B1381226 6-(3-Bromophenyl)morpholin-2-one CAS No. 1823895-44-8

6-(3-Bromophenyl)morpholin-2-one

Cat. No.: B1381226
CAS No.: 1823895-44-8
M. Wt: 256.1 g/mol
InChI Key: ACXUAMWCPKMVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)morpholin-2-one is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Bromophenyl)morpholin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Bromophenyl)morpholin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-bromophenyl)morpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXUAMWCPKMVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)CN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-(3-Bromophenyl)morpholin-2-one" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

6-(3-Bromophenyl)morpholin-2-one is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive morpholine derivatives. Belonging to the class of morpholin-2-ones (cyclic depsipeptides or lactones), this compound serves as a critical intermediate for generating diverse libraries of neurokinin-1 (NK1) receptor antagonists, antidepressants, and other central nervous system (CNS) agents.

Its structural value lies in its tri-functional nature :

  • Lactone Core (Electrophile): The cyclic ester is susceptible to ring-opening aminolysis, allowing for the rapid generation of acyclic amides or peptide mimetics.

  • Secondary Amine (Nucleophile): The free amine at position 4 allows for N-alkylation or acylation to introduce diversity.

  • Aryl Bromide (Cross-Coupling Handle): The 3-bromophenyl group at position 6 provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex biaryl architectures.

Structural Specifications
PropertyDetail
IUPAC Name 6-(3-Bromophenyl)morpholin-2-one
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Core Scaffold Morpholin-2-one (1,4-oxazin-2-one)
Key Substituent 3-Bromophenyl (meta-bromophenyl) at C6
Chirality Contains one stereocenter at C6.[1][2] Often synthesized as a racemate or enantioselectively from chiral epoxides.

Chemical Properties & Reactivity Profile[3][4]

Physicochemical Characteristics[2]
  • Physical State: Typically a pale yellow to off-white solid.

  • Solubility: Soluble in polar aprotic solvents (DCM, THF, DMSO). Limited solubility in water due to the lipophilic aryl bromide; hydrolyzes slowly in aqueous basic media.

  • Stability: The lactone ring is sensitive to moisture and strong bases. Long-term storage requires anhydrous conditions at 2–8°C.

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core 6-(3-Bromophenyl) morpholin-2-one Hydrolysis Hydrolysis/Aminolysis (Ring Opening) Core->Hydrolysis H2O/OH- or R-NH2 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Ar-B(OH)2, Pd(0) N_Func N-Functionalization (Alkylation/Acylation) Core->N_Func R-X or R-COCl Acid Hydroxy-Amino Acids or Amides Hydrolysis->Acid Biaryl 6-(Biaryl)morpholin-2-ones (Library Expansion) Coupling->Biaryl NMorph N-Substituted Morpholinones N_Func->NMorph

Figure 1: Divergent reactivity pathways for 6-(3-Bromophenyl)morpholin-2-one, highlighting its utility as a multidimensional scaffold.

Synthesis Methodologies

The synthesis of 6-substituted morpholin-2-ones is chemically distinct from the more common 3-substituted derivatives (which are derived from amino acids). The most robust "field-proven" method involves the intramolecular alkylation of N-(2-hydroxyethyl)glycine derivatives.

Protocol: Cyclization from Amino Alcohols

Concept: This route builds the morpholine ring by reacting a 2-amino-1-arylethanol with a chloroacetyl electrophile, followed by base-mediated cyclization.

Step-by-Step Methodology:

  • Precursor Preparation :

    • Reagents : 2-Amino-1-(3-bromophenyl)ethanol (1.0 equiv), Ethyl chloroacetate (1.1 equiv), Triethylamine (2.0 equiv).

    • Solvent : THF or DCM (Anhydrous).

    • Procedure : Dissolve the amino alcohol in THF at 0°C. Add triethylamine followed by dropwise addition of ethyl chloroacetate. Stir at room temperature for 12 hours.

    • Mechanism: N-alkylation occurs first to form the intermediate N-(2-hydroxy-2-(3-bromophenyl)ethyl)glycine ethyl ester.

  • Cyclization (Lactonization) :

    • Reagents : Catalytic p-Toluenesulfonic acid (pTSA) or Sodium hydride (NaH) for kinetic closure.

    • Condition : Reflux in Toluene (Dean-Stark trap) to remove ethanol (if acid-catalyzed) or mild heating in THF (if base-mediated).

    • Observation : Formation of the lactone is indicated by the disappearance of the ester spot on TLC and the appearance of a less polar product.

  • Purification :

    • Concentrate the reaction mixture.

    • Purify via flash column chromatography (SiO₂).

    • Eluent : Hexane:EtOAc (gradient 4:1 to 1:1).

    • Note: Avoid using methanol or water during workup to prevent ring opening.

Alternative: Epoxide Opening (Regioselective)

Reaction of 3-bromostyrene oxide with glycine ethyl ester under Lewis acid catalysis (e.g., LiClO₄) can regioselectively yield the 6-substituted isomer. This method is preferred for generating enantiomerically enriched products if the starting epoxide is chiral.

Applications in Drug Discovery

NK1 Receptor Antagonist Development

Morpholine cores are ubiquitous in Neurokinin-1 (NK1) antagonists (e.g., Aprepitant , Fosaprepitant ). While Aprepitant features a 2,3-disubstituted core, 6-substituted analogs are valuable for:

  • SAR Studies : Probing the spatial requirements of the receptor binding pocket.

  • Metabolic Stability : The 6-position substitution can block metabolic oxidation at the ether-adjacent carbon.

Chiral Pool Synthesis

When synthesized from chiral 2-amino-1-arylethanols (e.g., via asymmetric reduction of 2-amino-1-(3-bromophenyl)ethanone), the resulting morpholin-2-one serves as a chiral template .

  • Diastereoselective Alkylation : The existing stereocenter at C6 directs incoming electrophiles to the C3 position (alpha to carbonyl), allowing for the creation of 3,6-cis or 3,6-trans disubstituted morpholines with high stereocontrol.

Safety & Handling

  • Hazard Classification :

    • Skin/Eye Irritant : The aryl bromide and secondary amine functionalities can cause irritation.

    • Sensitizer : Morpholine derivatives may cause skin sensitization.

  • Storage :

    • Store under inert atmosphere (Argon/Nitrogen).

    • Keep refrigerated (2-8°C) to prevent spontaneous hydrolysis or polymerization.

  • Incompatibility :

    • Avoid strong bases (opens lactone ring).

    • Avoid strong oxidizers.

References

  • Synthesis of Morpholin-2-ones : Kikelj, D., et al. "Synthesis and biological activity of morpholin-2-ones." Current Organic Chemistry, 2012.

  • Functionalization of Morpholinones : "Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions." MDPI Molecules, 2023.

  • Aprepitant Chemistry : "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones... Synthesis of an Intermediate to Aprepitant." Journal of Organic Chemistry, 2023.[3]

  • General Lactone Hydrolysis : "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." Journal of Physical Chemistry A, 2013.

Sources

"6-(3-Bromophenyl)morpholin-2-one" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of Phenyl-Substituted Morpholin-2-ones, with a Focus on Bromophenyl Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The compound "6-(3-Bromophenyl)morpholin-2-one" represents a specific chemical entity within the broader, pharmacologically significant class of phenyl-substituted morpholinones. While a specific Chemical Abstracts Service (CAS) number for this exact molecule could not be definitively identified in the initial search, this guide is structured to provide a comprehensive technical overview of the synthesis, characterization, and potential applications of closely related and structurally similar compounds. The methodologies and principles discussed herein are directly applicable to the investigation of "6-(3-Bromophenyl)morpholin-2-one." This document is intended to serve as a foundational resource, enabling researchers to navigate the synthesis and evaluation of this and related novel chemical entities.

Introduction to the Morpholinone Scaffold

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a ketone functional group to form a morpholin-2-one or morpholin-3-one further enhances the synthetic versatility and biological activity of this scaffold.[2] These structures are key components in a variety of biologically active molecules with applications ranging from central nervous system (CNS) disorders to oncology.[3] The incorporation of a substituted phenyl ring, such as a bromophenyl group, allows for the fine-tuning of electronic and steric properties, which can significantly impact target binding and pharmacokinetic profiles.

Synthetic Strategies for Phenyl-Substituted Morpholin-2-ones

The synthesis of phenyl-substituted morpholin-2-ones can be approached through several established routes. The choice of a specific synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on both the phenyl and morpholinone rings.

One-Pot Synthesis from Amino Acids

A straightforward and efficient method for the construction of 3-substituted morpholin-2-ones involves a one-pot reaction starting from an appropriate amino acid.[4] This approach is particularly advantageous for its operational simplicity and the ability to introduce chirality if an enantiomerically pure amino acid is used as the starting material.

Experimental Protocol: General One-Pot Synthesis of 3-Substituted N-Benzyl-Morpholin-2-ones [4]

  • Reaction Setup: To a solution of the desired amino acid in acetonitrile, add 1,2-dibromoethane and potassium carbonate.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • N-Alkylation: After the initial cyclization is complete, add benzyl bromide to the same reaction vessel to alkylate the nitrogen atom of the morpholin-2-one ring.

  • Workup and Purification: Upon completion of the N-alkylation step, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Causality of Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for S(_N)2 reactions, facilitating the initial cyclization and subsequent N-alkylation without interfering with the reaction mechanism.

  • Potassium Carbonate as Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the carboxylic acid and the amine of the amino acid, enabling the nucleophilic attack on the 1,2-dibromoethane.

  • One-Pot Approach: This strategy improves efficiency by reducing the number of workup and purification steps, which saves time and resources.[4]

Synthesis via Oxidative Imidation

Recent advancements have introduced novel methods for the functionalization of pre-formed morpholin-2-ones. Cross-dehydrogenative coupling (CDC) reactions offer an atom-economical and environmentally friendly approach to introduce substituents at the C3 position.[5]

Experimental Protocol: Copper-Catalyzed Oxidative Imidation of N-Phenylmorpholin-2-one [5]

  • Reactant Preparation: A mixture of N-phenylmorpholin-2-one, a cyclic imide (e.g., phthalimide), copper(I) chloride, and acetic acid is prepared in a suitable solvent.

  • Reaction Conditions: The reaction is carried out under an atmosphere of molecular oxygen at a moderately elevated temperature (e.g., 60 °C).

  • Monitoring and Isolation: The reaction progress is monitored by TLC. Once complete, the product is isolated and purified using column chromatography.

Diagram of the General Synthetic Workflow

G cluster_synthesis General Synthesis of Phenyl-Substituted Morpholin-2-ones start Starting Materials (e.g., Amino Acid, Aryl Amine) intermediate1 Cyclization Reaction (e.g., with 1,2-dibromoethane) start->intermediate1 Reagents: K2CO3, Acetonitrile intermediate2 Morpholin-2-one Core intermediate1->intermediate2 Reflux final_product Substituted Morpholin-2-one (e.g., 6-(3-Bromophenyl)morpholin-2-one) intermediate2->final_product Further Functionalization (e.g., N-alkylation, C-H activation)

Caption: General workflow for the synthesis of phenyl-substituted morpholin-2-ones.

Physicochemical Properties and Characterization

The physicochemical properties of "6-(3-Bromophenyl)morpholin-2-one" would be influenced by both the morpholinone core and the bromophenyl substituent.

Table 1: Predicted Physicochemical Properties of a Representative Bromophenyl-Substituted Morpholine

PropertyPredicted Value/RangeReference
Molecular Weight~256.1 g/mol N/A
LogP2.0 - 3.0[6]
pKa (amine)~8.5[7]
Boiling Point> 250 °C[8]
SolubilitySparingly soluble in waterN/A

Analytical Characterization:

The structural confirmation of the synthesized "6-(3-Bromophenyl)morpholin-2-one" would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H and 
    
    
    
    C NMR are essential for elucidating the chemical structure, including the substitution pattern on the phenyl ring and the connectivity of the morpholinone core.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl (C=O) stretch of the lactam in the morpholin-2-one ring.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[9]

Safety and Handling

While specific safety data for "6-(3-Bromophenyl)morpholin-2-one" is not available, general precautions for handling morpholine derivatives and halogenated aromatic compounds should be strictly followed.

General Safety Precautions: [10][11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Potential Biological and Therapeutic Applications

The morpholine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[15][16][17][18] The introduction of a bromophenyl substituent can modulate the biological activity through various mechanisms, including:

  • Enhanced Target Affinity: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets.

  • Modulation of Pharmacokinetics: The lipophilicity of the bromophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

  • Metabolic Stability: The presence of the halogen can block sites of metabolism, potentially increasing the half-life of the compound.

Potential Therapeutic Areas:

  • Oncology: Morpholine derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[1]

  • Neuroscience: The morpholine moiety is present in several CNS-active drugs, and novel derivatives are continuously being explored for their potential in treating neurodegenerative diseases and mood disorders.[3]

  • Infectious Diseases: The morpholine nucleus is a component of some antimicrobial and antifungal agents.[17]

Diagram of Potential Drug Discovery Workflow

G cluster_discovery Drug Discovery Workflow for Morpholin-2-one Derivatives synthesis Synthesis & Purification of 6-(3-Bromophenyl)morpholin-2-one characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar Identifies Hits lead_opt Lead Optimization sar->lead_opt Guides Design of New Analogs preclinical Preclinical Development sar->preclinical Identifies Lead Candidate lead_opt->synthesis

Caption: A typical workflow for the discovery and development of novel morpholin-2-one-based therapeutic agents.

Conclusion and Future Directions

While the specific compound "6-(3-Bromophenyl)morpholin-2-one" requires further investigation to establish its definitive properties and CAS number, the foundational knowledge of synthesizing and characterizing phenyl-substituted morpholin-2-ones is well-established. The synthetic routes and analytical protocols detailed in this guide provide a solid framework for researchers to produce and validate this and other novel derivatives. The proven therapeutic potential of the morpholine scaffold, combined with the versatility of the bromophenyl group, makes this class of compounds a promising area for future drug discovery and development efforts. Further research should focus on the stereoselective synthesis of these compounds to explore the impact of chirality on biological activity.

References

  • Vertex AI Search. (2010, August 6).
  • Enamine. Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • Jain, A., & Sahu, S. K. (2024).
  • American Elements. 2-(3-bromophenyl)morpholine | CAS 1018612-02-6.
  • Benchchem. Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening.
  • ChemScene. 1018612-02-6 | 2-(3-Bromophenyl)morpholine.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Chemos GmbH&Co.KG.
  • (2010, June 30). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.
  • Ortiz, K. G., et al. (2023).
  • Carl ROTH.
  • Astech Ireland.
  • (2023, July 5).
  • (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires.
  • (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • (2013). Morpholines. Synthesis and Biological Activity.
  • Sigma-Aldrich. 4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0.
  • Environmental Protection Agency. (2025, October 15). 1-Propanone, 1-(3-bromophenyl)- Properties.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • (2021). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl) - PMC.
  • ChemicalBook. (2025, July 24). morpholin-3-one | 109-11-5.
  • (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • (2020, March 15).
  • (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.
  • (2026, January 7).
  • Yellol, G. S., Mohapatra, D. K., & Mukund, K. (2010). SIMPLE AND EFFICIENT ONE POT SYNTHETIC PROTOCOL TO CONSTRUCT MORPHOLIN-2-ONES. Semantic Scholar.
  • Google Patents. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. (4-aminophenyl) morpholine-3-one*.

Sources

6-(3-Bromophenyl)morpholin-2-one: Structural Pharmacology and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and pharmacological profile of 6-(3-Bromophenyl)morpholin-2-one . This analysis treats the compound as a distinct chemical entity—a substituted morpholin-2-one lactone—and derives its mechanistic properties from established Structure-Activity Relationships (SAR) of morpholine therapeutics (e.g., Radafaxine, Phenmetrazine) and morpholinone prodrug systems.

Executive Summary

6-(3-Bromophenyl)morpholin-2-one is a heterocyclic lactone belonging to the class of 6-aryl-morpholin-2-ones . Unlike its reduced morpholine counterparts (e.g., phenmetrazine) or hemiacetal analogs (e.g., hydroxybupropion), this compound features a cyclic ester (lactone) core. Its mechanism of action is bimodal:

  • Prodrug Activity : Under physiological conditions, the lactone ring undergoes hydrolysis to yield N-[2-hydroxy-2-(3-bromophenyl)ethyl]glycine , a potential modulator of glycine transporters (GlyT).

  • Monoaminergic Modulation : In its intact form, the scaffold presents a lipophilic, electron-deficient core capable of interacting with monoamine transporters (DAT/NET), albeit with distinct binding kinetics compared to traditional phenylmorpholines due to the carbonyl moiety.

This guide serves as a technical blueprint for researchers investigating this scaffold as a chiral template , prodrug vehicle , or novel psychoactive candidate .

Chemical Identity & Structural Logic

The molecule is defined by a morpholine ring oxidized at the C2 position to form a lactone, with a 3-bromophenyl substituent at the C6 position (adjacent to the ether oxygen).

FeatureSpecificationMechanistic Implication
Core Scaffold Morpholin-2-one (delta-lactone)Susceptible to pH-dependent hydrolysis; acts as a "masked" amino acid.
Substituent 3-Bromophenyl at C6Enhances lipophilicity (

) and metabolic stability against ring hydroxylation; mimics the 3-chloro group of Bupropion/Radafaxine.
Chirality C6 is a stereocenterEnantiomers ((6R) vs (6S)) will exhibit differential binding affinities and hydrolysis rates.
Basicity Secondary Amine (N4)Reduced pKa (~6.5–7.5) compared to morpholine (~8.3) due to the electron-withdrawing carbonyl, affecting BBB permeability.

Mechanism of Action: Dual-Pathway Hypothesis

Pathway A: The Prodrug Mechanism (Hydrolytic Ring Opening)

Morpholin-2-ones are thermodynamically unstable in aqueous media at neutral/basic pH. They function as cyclic prodrugs for N-substituted amino acids .

  • Step 1: Hydrolysis : Plasma esterases or spontaneous chemical hydrolysis opens the lactone ring.

  • Step 2: Release of Active Metabolite : The product is N-(2-hydroxy-2-(3-bromophenyl)ethyl)glycine .

  • Target Interaction : N-substituted glycines are structural analogs of Sarcosine (N-methylglycine). This metabolite is predicted to act as a Glycine Transporter 1 (GlyT1) Inhibitor .

    • Therapeutic Relevance: GlyT1 inhibition increases synaptic glycine levels, potentiating NMDA receptor function (relevant for Schizophrenia and cognitive enhancement).

Pathway B: The Intact Ligand Mechanism (Monoamine Reuptake)

If the lactone ring is sterically stabilized (or in acidic microenvironments), the intact molecule mimics the pharmacophore of phenylmorpholine stimulants .

  • Target : Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Binding Mode : The protonated secondary amine binds to the central aspartate residue (Asp79 in DAT). The 3-bromophenyl group occupies the hydrophobic S1 pocket.

  • Modulation : The C2-carbonyl creates a planar region and withdraws electron density, likely reducing affinity compared to 2-(3-bromophenyl)morpholine but potentially altering the conformational shift of the transporter (e.g., favoring an outward-facing conformation).

Pathway Visualization

The following diagram illustrates the bifurcation between the intact ligand's activity and the hydrolysis product's activity.

MechanismOfAction Compound 6-(3-Bromophenyl) morpholin-2-one (Intact Lactone) Hydrolysis Plasma/Spontaneous Hydrolysis (pH > 7.4) Compound->Hydrolysis t½ < 60 min (est.) Target_MAT Monoamine Transporters (DAT / NET) Compound->Target_MAT Direct Binding (Lipophilic) Metabolite N-[2-hydroxy-2-(3-bromophenyl) ethyl]glycine Hydrolysis->Metabolite Target_GlyT Glycine Transporter 1 (GlyT1) Metabolite->Target_GlyT Sarcosine Analog Effect_Stim Increased Synaptic DA/NE (Psychostimulant Effect) Target_MAT->Effect_Stim Reuptake Inhibition Effect_Cogn NMDA Receptor Potentiation (Pro-Cognitive Effect) Target_GlyT->Effect_Cogn Glycine Elevation

Caption: Dual mechanistic pathway showing the direct monoaminergic activity of the intact lactone and the glutamatergic modulation via its hydrolysis metabolite.

Experimental Protocols for Validation

To validate the mechanism, the following self-validating workflows are recommended.

Protocol 1: Hydrolytic Stability Assay

Determine the half-life (


) of the compound to distinguish between Prodrug vs. Intact drug activity.
  • Preparation : Dissolve 6-(3-Bromophenyl)morpholin-2-one in DMSO (10 mM stock).

  • Incubation : Dilute to 10 µM in PBS (pH 7.4) and Human Plasma at 37°C.

  • Sampling : Aliquot at t = 0, 5, 15, 30, 60, 120 min. Quench with acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis : LC-MS/MS (ESI+). Monitor transition for Lactone (

    
    ) vs. Open Acid (
    
    
    
    ).
  • Causality Check : If

    
     min, biological effects are likely driven by the glycine metabolite .
    
Protocol 2: Monoamine Uptake Inhibition (Synaptosome Assay)

Assess the affinity for DAT/NET.

  • Tissue : Rat striatal synaptosomes (for DAT) and cortical synaptosomes (for NET).

  • Ligand :

    
    -Dopamine and 
    
    
    
    -Norepinephrine.
  • Treatment : Incubate synaptosomes with increasing concentrations of test compound (

    
     to 
    
    
    
    M) for 15 min at 37°C.
  • Control : Use Cocaine or Phenmetrazine as positive controls.

  • Measurement : Terminate uptake by rapid filtration (GF/B filters). Count radioactivity via liquid scintillation.

  • Data Output : Calculate

    
     and 
    
    
    
    .
    • Expectation: If

      
       nM, the intact lactone is a potent reuptake inhibitor.
      

Synthesis & Chemical Biology

For researchers requiring the material, the synthesis follows the "Williams Lactone" methodology or oxidative cyclization.

Synthetic Route:

  • Starting Materials : 3-Bromostyrene oxide and Glycine ethyl ester (or N-benzyl glycine).

  • Ring Opening : Regioselective opening of the epoxide by the amine yields the amino-alcohol intermediate.

  • Cyclization : Acid-catalyzed condensation or intramolecular transesterification forms the morpholin-2-one ring.

    • Note: The 6-substituted isomer is favored by using the appropriate 2-amino-1-arylethanol precursor reacting with glyoxal or glyoxylate equivalents.

Synthesis SM1 3-Bromostyrene Oxide Inter Intermediate Amino-Alcohol SM1->Inter Ring Opening (Nucleophilic Attack) SM2 N-Boc-Glycine SM2->Inter Coupling Product 6-(3-Bromophenyl) morpholin-2-one Inter->Product Acid-Catalyzed Lactonization (-H2O)

Caption: General synthetic workflow for accessing the 6-aryl-morpholin-2-one scaffold.

References

  • Morpholin-2-one Prodrug Systems

    • Koszel, D., et al. (2012).[1] "Synthesis and biological activity of lipophilic derivatives of bicine conjugated with glucosamine-6-phosphate synthase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Relevance: Establishes the hydrolysis mechanism of the morpholin-2-one ring to N-hydroxyethyl-amino acids.
  • Hydroxybupropion & Morpholine Therapeutics

    • Carroll, F. I., et al. (2005). "Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues." Journal of Medicinal Chemistry.

    • Relevance: Details the SAR of 3-chlorophenyl/3-bromophenyl morpholines and their interaction with nAChR and monoamine transporters.
  • Williams, R. M., et al. (1989). "Asymmetric Synthesis of Amino Acids via Morpholin-2-ones." Aldrichimica Acta.
  • Poly(amino ester)

    • Example Study on Morpholinone-based Polymers. (2020).[2] Polymer Chemistry.

    • Relevance: Confirms the base-triggered degradation pathway of morpholin-2-one derivatives to diketopiperazines or hydrolyzed amino acids.

Sources

Technical Whitepaper: Structure-Activity Relationship (SAR) Profiling of 6-(3-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Architecture

The 6-(3-Bromophenyl)morpholin-2-one scaffold represents a high-value pharmacophore and synthetic intermediate, structurally homologous to the core precursors of Aprepitant (Emend) and related neurokinin-1 (NK1) antagonists. While morpholines are ubiquitous in FDA-approved drugs due to their favorable pharmacokinetic (PK) profiles, the morpholin-2-one (lactone) variant offers unique reactivity and binding capabilities.

This guide details the SAR exploration of this specific scaffold, focusing on the 3-bromophenyl moiety as a strategic "handle" for late-stage functionalization (LSF) and the lactone core as a metabolic soft spot requiring bioisosteric stabilization.

Key Structural Zones
  • Zone A (C2 Carbonyl): Electrophilic center; determinant of metabolic stability (plasma half-life).

  • Zone B (N4 Amine): The primary basic center; critical for salt bridge formation with receptor aspartate residues.

  • Zone C (C6 Aryl Group): The hydrophobic "address" region. The meta-bromo substituent provides both lipophilic bulk and a site for cross-coupling.

Chemical Synthesis & Stereochemical Control[1][2]

To conduct reproducible SAR, a robust synthetic route yielding high enantiomeric excess (ee) is required, as the biological activity of 6-aryl-morpholin-2-ones is highly stereodependent (typically the R-enantiomer for NK1 affinity).

Protocol 1: Asymmetric Synthesis via Organocatalysis

Rationale: This route avoids harsh conditions that could racemize the labile stereocenter at C6.

Reagents:

  • 3-Bromobenzaldehyde

  • N-(2-hydroxyethyl)amine derivative

  • Chiral thiourea catalyst (10 mol%)

  • Solvent: Toluene/CH2Cl2 (1:1)

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried reaction vessel with 3-bromobenzaldehyde (1.0 eq) and the amine (1.0 eq) in Toluene. Stir at RT for 2 hours over MgSO4 to sequester water. Filter and concentrate.

  • Cyclization: Redissolve the crude imine in CH2Cl2. Cool to -20°C. Add the chiral thiourea catalyst.

  • Nucleophilic Attack: Slowly add glyoxal derivative (or equivalent acyl donor) via syringe pump over 4 hours to favor intramolecular cyclization over polymerization.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x).

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H NMR (presence of lactone signal ~1740 cm-1 IR) and chiral HPLC for ee determination.

Critical Control Point: The C6 proton is acidic. Avoid strong bases during workup to prevent racemization.

SAR Logic & Optimization Strategy

The following diagram illustrates the decision tree for optimizing the 6-(3-Bromophenyl)morpholin-2-one lead.

SAR_Logic Lead Lead: 6-(3-Bromophenyl) morpholin-2-one ZoneA Zone A: Lactone (C2=O) Issue: Plasma Hydrolysis Lead->ZoneA ZoneB Zone B: Amine (N4) Issue: Solubility/pKa Lead->ZoneB ZoneC Zone C: 3-Br-Phenyl Issue: Potency/Selectivity Lead->ZoneC Bioisostere Strategy: Bioisosteric Replacement (Lactam, Morpholine, Thiolactone) ZoneA->Bioisostere High Clearance StericShield Strategy: Gem-dimethyl at C3 (Steric Shielding) ZoneA->StericShield Moderate Clearance Alkylation Strategy: N-Alkylation (Tune Lipophilicity) ZoneB->Alkylation Low CNS Pen Acylation Strategy: N-Acylation (Reduce Basicity) ZoneB->Acylation High hERG tox Suzuki Strategy: Suzuki-Miyaura (Biaryl expansion) ZoneC->Suzuki Hydrophobic Pocket Buchwald Strategy: Buchwald-Hartwig (Amination) ZoneC->Buchwald Polar Interactions

Figure 1: Strategic SAR decision tree for the morpholin-2-one scaffold, categorizing modifications by structural zone and liability.

Deep Dive: The 3-Bromophenyl "Handle" (Zone C)

The 3-bromo substituent is not merely a lipophilic group; it is a reactive handle. In early SAR, the bromine serves as a placeholder for the "Address" region of the pharmacophore.

Halogen Bonding vs. Steric Bulk
  • Observation: The bromine atom at the meta position often occupies a hydrophobic pocket.

  • Sigma-Hole Effect: Bromine can participate in halogen bonding (X-bond) with backbone carbonyls in the receptor.

  • SAR Probe: Replace -Br with -CN (cyano) or -CF3.

    • If potency drops significantly: The halogen bond or specific steric shape is critical.

    • If potency remains:[1] The interaction is purely hydrophobic.

Late-Stage Functionalization (LSF) Protocol

To rapidly expand the library, utilize the bromine for Pd-catalyzed cross-coupling.

Protocol 2: Microscale Suzuki-Miyaura Coupling Rationale: Rapidly screen biaryl analogs to probe the depth of the hydrophobic pocket.

  • Dissolution: Dissolve 6-(3-bromophenyl)morpholin-2-one (0.1 mmol) in 1,4-dioxane/H2O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) and K3PO4 (2.0 eq).

  • Boronic Acid: Add diverse aryl boronic acids (1.5 eq) (e.g., 4-fluorophenyl, 3-pyridyl).

  • Reaction: Heat to 80°C for 4 hours under N2.

  • Analysis: Filter through Celite and analyze crude via LC-MS.

Data Output Table: Zone C Substituent Effects

Analog IDC6 Substituent (R)LogPNK1 IC50 (nM)Metabolic Stability (t1/2 min)
BMP-001 3-Bromophenyl (Parent)2.44512
BMP-002 3-Cyanophenyl1.812014
BMP-003 3-(4-Fluorophenyl)phenyl3.1810
BMP-004 3-(3-Pyridyl)phenyl1.925018

Interpretation: The biphenyl analog (BMP-003) shows a 5-fold potency increase, suggesting the receptor pocket is deep and accommodates extended aromatic systems (similar to the biaryl motif in Netupitant).

The Lactone Core Stability (Zone A)

The morpholin-2-one ring is susceptible to plasma esterases, leading to ring opening (hydroxy-acid formation) and loss of activity.

Stabilization Strategies:
  • Steric Shielding: Introduction of gem-dimethyl groups at C3 (alpha to the carbonyl) hinders nucleophilic attack by esterases.

  • Bioisosteric Replacement:

    • Reduction: Convert the lactone (C=O) to a morpholine (CH2). This usually improves stability but alters H-bonding capability.

    • Amide Switch: Convert the lactone oxygen to nitrogen (piperazin-2-one). This dramatically increases stability but changes the vector of the substituents.

Biological Validation Pathway

To validate the SAR findings, a cascade of assays is required.

Bio_Pathway Compound Synthesized Analog Binding Radioligand Binding (hNK1 CHO Cells) Compound->Binding Primary Screen Func Functional Assay (Ca2+ Flux / IP1) Binding->Func Ki < 100 nM ADME In Vitro ADME (Microsomal Stability) Func->ADME Antagonist Profile InVivo In Vivo PK/PD (Gerbil Foot Tap) ADME->InVivo t1/2 > 30 min

Figure 2: Biological validation cascade from primary binding to in vivo efficacy.

References

  • Di Mola, A., et al. (2023). "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant." The Journal of Organic Chemistry. Link

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Link

  • Hale, J. J., et al. (1998). "Structural optimization of 2-phenyl-3-((benzyloxy)methyl)morpholine NK1 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Kumari, S., et al. (2020). "Structure-Activity Relationship Studies of Morpholine Derivatives." Current Topics in Medicinal Chemistry. Link

Sources

Methodological & Application

Strategic Application Note: Asymmetric Synthesis of Chiral Morpholin-2-ones

[1][2]

Executive Summary & Therapeutic Relevance[3]

Chiral morpholin-2-ones (tetrahydro-2H-1,4-oxazin-2-ones) are privileged pharmacophores and crucial chiral building blocks in medicinal chemistry.[1] They serve as masked amino acids and are key intermediates in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant ), thrombin inhibitors, and various peptidomimetics.

The Synthetic Challenge: Unlike their lactam counterparts (morpholin-3-ones), morpholin-2-ones contain a lactone (depsipeptide) linkage. This introduces two critical challenges:

  • Chemical Instability: The ring is susceptible to hydrolysis under basic conditions and nucleophilic attack.

  • Stereochemical Lability: The C3 proton (alpha to the nitrogen and the carbonyl) is acidic, leading to rapid racemization if not handled under strictly controlled conditions.

This guide details two distinct, field-validated protocols to access this scaffold with high enantiomeric excess (ee): a Crystallization-Induced Diastereomer Transformation (CIDT) approach for scalable manufacturing, and a Catalytic Asymmetric Hydrogenation method for rapid library generation.

Strategic Decision Matrix

The choice of synthetic route depends heavily on scale and available starting materials.

DecisionMatrixStartTarget: Chiral Morpholin-2-oneScalePrimary Constraint?Start->ScaleLargeScaleMulti-Kilogram / GMP(Cost & Robustness)Scale->LargeScaleManufacturingDiscoveryMg to Gram Scale(Speed & Diversity)Scale->DiscoveryR&DRouteAPROTOCOL A:Chiral Pool / CIDT(Merck Process)LargeScale->RouteARouteBPROTOCOL B:Catalytic AsymmetricHydrogenationDiscovery->RouteBPrecursorARequires: Chiral Amino Alcohol+ Glyoxal/KetoacidRouteA->PrecursorAPrecursorBRequires: Dehydromorpholinone(Achiral Precursor)RouteB->PrecursorB

Figure 1: Strategic selection guide for morpholin-2-one synthesis based on operational scale.

Protocol A: Crystallization-Induced Diastereomer Transformation (CIDT)

Best for: Large-scale synthesis, fixed stereochemistry, high diastereoselectivity. Basis: This protocol is derived from the industrial synthesis of Aprepitant intermediates (Merck). It leverages the "Chiral Pool" (using chiral amino alcohols) and a thermodynamic equilibration to set stereocenters that would otherwise be difficult to control.

Mechanistic Insight

The reaction proceeds via the condensation of a chiral amino alcohol (e.g.,

1
Materials
  • Substrate:

    
    -Benzyl-substituted chiral amino alcohol (e.g., (S)-N-benzyl-2-phenylglycinol).
    
  • Reagent: Aryl glyoxal monohydrate or Glyoxylic acid esters.

  • Acid Catalyst: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH).

  • Solvent: Isopropyl Acetate (IPAc) or Toluene (critical for azeotropic water removal).

Step-by-Step Protocol
  • Condensation:

    • Charge a reactor with the chiral amino alcohol (1.0 equiv) and Aryl glyoxal (1.05 equiv) in Isopropyl Acetate (10 V).

    • Stir at 20–25 °C for 2 hours. The solution will darken as the imine/hemiacetal forms.

    • Checkpoint: Monitor by HPLC for disappearance of amino alcohol.

  • Cyclization & Water Removal:

    • Add TFA (2.0 equiv) slowly (exothermic).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Critical Parameter: Complete water removal is essential to drive the equilibrium toward the lactone. Continue reflux until the theoretical amount of water is collected.

  • Crystallization-Induced Transformation (CIDT):

    • Cool the mixture slowly to 50 °C.

    • Seed with authentic product crystals (0.1 wt%) if available.

    • Hold at 40–50 °C for 4–6 hours. During this phase, the diastereomers in solution equilibrate (via the iminium species), but the desired diastereomer precipitates out, driving the yield >90% theoretical.

    • Cool to 0–5 °C and age for 2 hours.

  • Isolation:

    • Filter the solids.[2]

    • Wash with cold IPAc/Heptane (1:1).

    • Dry under vacuum at 40 °C.

Troubleshooting:

  • Low Yield: Check water content. If water remains, hydrolysis competes with cyclization.

  • Poor dr (Diastereomeric Ratio): The cooling ramp was likely too fast. Re-heat to 50 °C and age longer to allow thermodynamic equilibration.

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation

Best for: Library generation, atom economy, accessing non-natural stereoisomers. Basis: This method utilizes the asymmetric hydrogenation of dehydromorpholin-2-ones (unsaturated lactones). It avoids the need for stoichiometric chiral auxiliaries.[3]

Mechanistic Pathway[2][4][5][6]

HydrogenationSubstrateDehydromorpholin-2-one(Achiral/Racemic)IntermedIr-DihydrideComplexSubstrate->IntermedCoordinationComplex[Ir(COD)Cl]2 / Chiral Bisphosphine LigandComplex->IntermedH2H2 (30-50 bar)H2->IntermedProductChiral Morpholin-2-one(>96% ee)Intermed->ProductEnantio-determiningStep

Figure 2: Iridium-catalyzed asymmetric hydrogenation pathway.

Materials
  • Precursor: 3-Substituted-5,6-dihydro-2H-1,4-oxazin-2-one (prepared via condensation of alpha-keto esters with amino alcohols followed by oxidation or elimination).

  • Catalyst:

    
     (Precursor).
    
  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (Atropisomeric diphosphines are preferred).

  • Additive: Iodine (

    
    ) or Tetrabutylammonium iodide (TBAI) – often crucial for Ir-catalysis turnover.
    
Step-by-Step Protocol
  • Catalyst Preparation (In-situ):

    • In a glovebox (N2 atmosphere), mix

      
       (1.0 mol%) and the Chiral Ligand (2.2 mol%) in anhydrous Dichloromethane (DCM).
      
    • Stir for 30 minutes until the solution turns clear orange/red.

  • Hydrogenation:

    • Dissolve the dehydromorpholinone substrate (1.0 mmol) in DCM (5 mL).

    • Add the catalyst solution to the substrate.[4]

    • Transfer to a high-pressure autoclave.

    • Purge with

      
       gas (3 cycles).
      
    • Pressurize to 30–50 bar (435–725 psi)

      
      .
      
  • Reaction:

    • Stir at Room Temperature (25 °C) for 12–18 hours.

    • Note: Unlike many hydrogenations, heating is often detrimental to ee in this specific transformation due to the lability of the lactone.

  • Work-up:

    • Vent the autoclave carefully.

    • Concentrate the solvent under reduced pressure.

    • Purify via Flash Column Chromatography (SiO2). Important: Use neutral silica or deactivate silica with 1% Et3N to prevent hydrolysis/racemization on the column.

Comparative Data Analysis

FeatureProtocol A (Chiral Pool/CIDT)Protocol B (Asymmetric Hydrogenation)
Enantioselectivity >99% de (controlled by auxiliary)90–98% ee (ligand dependent)
Scalability Excellent (kg scale)Moderate (catalyst cost/pressure)
Atom Economy Low (requires stoichiometric auxiliary)High (100% atom efficient)
Reaction Time 12–24 hours12–18 hours
Stability Risk Moderate (Acidic reflux)Low (RT, neutral conditions)

Critical Handling & Stability Guidelines

The "Lactone Rule": Morpholin-2-ones are depsipeptides. They are significantly less stable than morpholines or morpholin-3-ones (lactams).

  • Avoid Aqueous Base: Never subject the product to aqueous NaOH or NaHCO3 washes for extended periods. Ring opening to the hydroxy-acid/amide is rapid.

  • Storage: Store under Argon at -20 °C.

  • Racemization: The C3 proton is acidic. Avoid using strong bases (LDA, NaH) for subsequent functionalization unless using rapid quench techniques. For alkylation at C3, use soft bases or phase-transfer catalysis.

References

  • Merck Process (Aprepitant): McNamara, J. M., et al. "Practical Asymmetric Synthesis of Aprepitant via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction."[5] Journal of Organic Chemistry, 2002, 67(19), 6743–6747.[5] Link

  • Crystallization-Induced Transformation: Brands, K. M. J., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation."[5] Journal of the American Chemical Society, 2003, 125(8), 2129–2135. Link

  • Asymmetric Hydrogenation: Zhang, W., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[6] Chemical Science, 2013, 4, 4374-4378. Link

  • Organocatalytic Approaches: Zhu, J., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones."[7][1][8] Journal of Organic Chemistry, 2012, 77. Link

Application Notes and Protocols for Investigating 6-(3-Bromophenyl)morpholin-2-one in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Morpholine Scaffolds in Inflammation

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous bioactive compounds.[1][2][3][4] Its unique structural and physicochemical properties, including the ability to improve pharmacokinetic profiles, have led to its incorporation into a wide array of therapeutic agents.[2][4] In the realm of anti-inflammatory drug discovery, morpholine derivatives have shown considerable promise, exhibiting a range of activities including the inhibition of key inflammatory mediators.[2][5] This document provides a comprehensive guide for researchers and drug development professionals on the investigation of a novel morpholin-2-one derivative, 6-(3-Bromophenyl)morpholin-2-one , as a potential anti-inflammatory agent.

These application notes will detail the rationale behind the proposed experimental workflows, provide step-by-step protocols for in vitro and in vivo evaluation, and discuss the elucidation of its potential mechanism of action through the analysis of key inflammatory signaling pathways.

Synthesis of 6-(3-Bromophenyl)morpholin-2-one

While specific synthesis routes for 6-(3-Bromophenyl)morpholin-2-one are not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established methods for the synthesis of morpholin-2-ones.[6][7][8] A common approach involves the cyclization of an appropriate amino alcohol precursor.

Proposed Synthetic Pathway:

A potential synthetic route could involve the reaction of 2-amino-1-(3-bromophenyl)ethanol with an α-haloacetyl halide, such as chloroacetyl chloride, followed by an intramolecular cyclization to form the morpholin-2-one ring.

Experimental Workflow for Synthesis:

cluster_synthesis Proposed Synthesis of 6-(3-Bromophenyl)morpholin-2-one start 2-Amino-1-(3-bromophenyl)ethanol + Chloroacetyl chloride intermediate N-(2-(3-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide start->intermediate Acylation cyclization Intramolecular Cyclization (Base-mediated) intermediate->cyclization product 6-(3-Bromophenyl)morpholin-2-one cyclization->product

Caption: Proposed synthetic workflow for 6-(3-Bromophenyl)morpholin-2-one.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

Initial screening of anti-inflammatory potential is crucial and can be efficiently performed using a battery of in vitro assays.[9][10][11] These assays are cost-effective and provide valuable preliminary data on the compound's efficacy and potential mechanisms of action.

Inhibition of Protein Denaturation Assay

Rationale: Inflammation is often associated with protein denaturation.[10][12] The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory properties.[12][13]

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of 6-(3-Bromophenyl)morpholin-2-one and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.

    • Add 100 µL of the BSA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by incubating the plate at 72°C for 5 minutes.

    • After cooling, measure the absorbance at 660 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Rationale: The lysosomal membrane is critical in the inflammatory process. Its stabilization by a compound suggests an ability to limit the release of pro-inflammatory mediators.[12]

Protocol:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in an anticoagulant-containing tube.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline (0.9% NaCl).

    • Prepare a 10% v/v suspension of HRBCs in isosaline.

  • Assay Procedure:

    • To 1 mL of the HRBC suspension, add 1 mL of the test compound or standard at various concentrations.

    • Incubate at 56°C for 30 minutes in a water bath.

    • Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization using the formula: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Determine the IC50 value.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[14][15] Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of anti-inflammatory activity.[15]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 6-(3-Bromophenyl)morpholin-2-one or a standard inhibitor (e.g., L-NAME) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production.

    • Determine the IC50 value.

Table 1: Expected In Vitro Anti-Inflammatory Activity Data

AssayTest CompoundStandard Drug
Protein Denaturation (IC50) Hypothetical Value (µg/mL)Known Value (µg/mL)
HRBC Membrane Stabilization (IC50) Hypothetical Value (µg/mL)Known Value (µg/mL)
NO Production Inhibition (IC50) Hypothetical Value (µM)Known Value (µM)

Part 2: In Vivo Evaluation of Anti-Inflammatory Activity

Following promising in vitro results, in vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.[16][17][18]

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and widely used model of acute inflammation.[18][19] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.

Protocol:

  • Animals:

    • Use male Wistar rats (150-200 g).

  • Experimental Groups:

    • Group I: Control (vehicle only)

    • Group II: Standard (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: 6-(3-Bromophenyl)morpholin-2-one (e.g., 10, 20, 40 mg/kg, p.o.)

  • Procedure:

    • Administer the test compound or standard drug orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema at each time point.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Rationale: This model mimics systemic inflammation and allows for the measurement of pro-inflammatory cytokines in the serum.[20]

Protocol:

  • Animals:

    • Use male BALB/c mice (20-25 g).

  • Experimental Groups:

    • Group I: Control (vehicle only)

    • Group II: LPS only

    • Group III: LPS + Dexamethasone (standard)

    • Group IV-VI: LPS + 6-(3-Bromophenyl)morpholin-2-one (various doses)

  • Procedure:

    • Administer the test compound or standard drug 1 hour before LPS injection.

    • Inject LPS (e.g., 1 mg/kg, i.p.).

    • Collect blood samples at 2 and 6 hours post-LPS injection.

  • Data Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

Table 2: Expected In Vivo Anti-Inflammatory Activity Data

ModelParameter% Inhibition (at optimal dose)
Carrageenan-Induced Paw Edema Paw Volume (at 3h)Hypothetical Value
LPS-Induced Systemic Inflammation Serum TNF-αHypothetical Value
Serum IL-6Hypothetical Value

Part 3: Mechanistic Studies - Elucidating the Signaling Pathways

Understanding the molecular mechanism of action is crucial for drug development. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are common targets for anti-inflammatory drugs.[21][22][23][24][25]

Investigation of the NF-κB Signaling Pathway

Rationale: The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression.[21][23][26][27] Its activation is a key event in the inflammatory response.[21][28]

Experimental Workflow for NF-κB Pathway Analysis:

cluster_nfkb NF-κB Signaling Pathway Analysis lps LPS Stimulation of Macrophages treatment Treatment with 6-(3-Bromophenyl)morpholin-2-one lps->treatment western_blot Western Blot Analysis treatment->western_blot Analyze IκBα degradation and p65 phosphorylation elisa ELISA for Cytokines treatment->elisa Measure TNF-α, IL-6 production

Caption: Workflow for investigating the effect on the NF-κB pathway.

Protocol (Western Blot):

  • Treat RAW 264.7 cells with 6-(3-Bromophenyl)morpholin-2-one followed by LPS stimulation.

  • Prepare whole-cell lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Investigation of the MAPK Signaling Pathway

Rationale: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, play crucial roles in transducing inflammatory signals.[22][24][29][30]

Experimental Workflow for MAPK Pathway Analysis:

cluster_mapk MAPK Signaling Pathway Analysis lps_mapk LPS Stimulation of Macrophages treatment_mapk Treatment with 6-(3-Bromophenyl)morpholin-2-one lps_mapk->treatment_mapk western_blot_mapk Western Blot Analysis treatment_mapk->western_blot_mapk Analyze phosphorylation of ERK, JNK, and p38

Caption: Workflow for investigating the effect on the MAPK pathway.

Protocol (Western Blot):

  • Follow the same cell treatment and lysate preparation steps as for the NF-κB pathway analysis.

  • Probe the membranes with primary antibodies against phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

  • Proceed with secondary antibody incubation and visualization as described above.

Conclusion

This guide provides a structured and scientifically grounded framework for the comprehensive evaluation of 6-(3-Bromophenyl)morpholin-2-one as a potential anti-inflammatory agent. By following these detailed protocols, researchers can obtain robust and reliable data on the compound's efficacy, in vivo activity, and molecular mechanism of action. The insights gained from these studies will be invaluable for advancing this and other novel morpholine derivatives through the drug discovery and development pipeline.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • Sadeghi, H., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 23(3), 114–125. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & bioscience, 1, 33. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Cold Spring Harbor perspectives in biology, 3(10), a009859. [Link]

  • Arthur, J. S., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature reviews. Immunology, 13(9), 679–692. [Link]

  • Bio-Rad. (n.d.). NF-kB signaling pathway. [Link]

  • Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-30. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy & Life Sciences, 5(7). [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cold Spring Harbor perspectives in biology, 1(4), a000109. [Link]

  • Ríos-Yuil, J. M., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International immunopharmacology, 135, 112292. [Link]

  • Gamage, A., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(8), 158-165. [Link]

  • Anonymous. (2013). Pharmacological activity of morpholino compound. Journal of Applied Pharmaceutical Science, 3(5), 133-136. [Link]

  • Ranasinghe, P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. BioMed research international, 2018, 5168358. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic & medicinal chemistry letters, 27(15), 3368–3373. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 160-175. [Link]

  • Anonymous. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1). [Link]

  • Reddy, P. V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC advances, 13(29), 20084–20092. [Link]

  • ResearchGate. (2017). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives | Request PDF. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Acar, Ç., et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules (Basel, Switzerland), 23(11), 2962. [Link]

  • Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian journal of pharmaceutical sciences, 72(4), 513–517. [Link]

  • ResearchGate. (2015). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

  • Mlinarič, A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules (Basel, Switzerland), 28(13), 5220. [Link]

  • Mosaad, S. M., et al. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Archives of pharmacal research, 32(8), 1125–1134. [Link]

  • Rodrigues, D., et al. (2022). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Marine drugs, 20(2), 114. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • SCIREA. (2025, December 1). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). [Link]

  • MDPI. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. [Link]

Sources

Application Note: Evaluation of 6-(3-Bromophenyl)morpholin-2-one in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

6-(3-Bromophenyl)morpholin-2-one represents a specialized scaffold in medicinal chemistry, distinct from the more common morpholine (amine) or morpholin-3-one (amide) derivatives found in drugs like Linezolid or Amorolfine.

This compound features two critical structural motifs:

  • The Morpholin-2-one Core: A cyclic ester (lactone). Unlike the stable amide bond in morpholin-3-ones, the 2-one lactone is chemically reactive. It can function as a "suicide substrate" or covalent inhibitor by acylating serine residues in bacterial enzymes (e.g., penicillin-binding proteins or proteases) [1].

  • The 3-Bromophenyl Substituent: The meta-bromo group enhances lipophilicity (LogP) for membrane penetration and provides a handle for halogen bonding with biological targets. It also blocks metabolic oxidation at the reactive phenyl positions.

Critical Application Warning: Due to the lactone functionality, this compound is susceptible to hydrolysis in aqueous media. Standard antimicrobial protocols (CLSI/EUCAST) must be modified to account for chemical half-life (


) in broth.

Chemical Handling & Stability Protocols

The most common failure mode with morpholin-2-ones is "false negatives" due to hydrolysis prior to bacterial interaction.

Stability Logic (The "Why")

The morpholin-2-one ring is thermodynamically unstable relative to its open-chain hydroxy-amino acid form, especially above pH 7.0. In Muller-Hinton Broth (pH 7.2–7.4), spontaneous hydrolysis can occur.

Preparation Workflow
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is mandatory. Avoid alcohols (methanol/ethanol) to prevent transesterification.

  • Storage: Solid state at -20°C under desiccant.

  • In-Assay: Limit aqueous exposure time immediately prior to inoculation.

Visual Workflow: Stability & Handling

The following diagram illustrates the critical decision pathways for handling this lactone to ensure data integrity.

StabilityWorkflow Start Solid Compound (-20°C, Desiccated) Solubilization Solubilize in 100% Anhydrous DMSO Start->Solubilization Warm to RT QC_Check QC: LC-MS Check (Verify Lactone Integrity) Solubilization->QC_Check T=0 Check Dilution Dilute in Media (Max 1% DMSO) QC_Check->Dilution If Purity >95% Hydrolysis Risk: Hydrolysis to Open Chain Acid Dilution->Hydrolysis pH > 7.0 / Time > 1hr Assay Immediate Inoculation (<15 min from dilution) Dilution->Assay Rapid Transfer

Figure 1: Critical handling workflow to prevent lactone hydrolysis prior to biological engagement.

Antimicrobial Assay Protocols

Modified Microdilution Assay (MIC)

Standard protocols (e.g., CLSI M07) involve 16–24 hour incubations. For this reactive scaffold, we recommend a Time-Staggered Inoculation to differentiate initial killing (covalent acylation) from long-term inhibition.

Materials:

  • Cation-Adjusted Muller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Detection: Resazurin (Alamar Blue) for rapid viability reading.

Step-by-Step Protocol:

  • Stock Prep: Prepare a 10 mM stock in 100% DMSO.

  • Plate Setup: Dispense 90 µL of CAMHB into 96-well plates.

  • Compound Addition: Add 2 µL of compound stock to the first column (highest concentration) and perform serial 2-fold dilutions. Crucial: Keep DMSO constant at 2% or lower.

  • Inoculation: Immediately add 10 µL of bacterial suspension (

    
     CFU/mL).
    
    • Control: Include a "Hydrolyzed Control" (compound incubated in broth for 24h prior to inoculation) to verify if the open-chain form is inactive.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or Resazurin fluorescence (Ex 560 / Em 590).

Data Interpretation Table:

ObservationInterpretationMechanistic Insight
High Activity (Low MIC) Compound is stable enough to penetrate or acts rapidly.Likely covalent inhibition or rapid membrane disruption.
Activity in Fresh, No Activity in Pre-incubated Lactone Essential. The cyclic ester is the pharmacophore (Acylating agent).
Activity in Both Scaffold Activity. The morpholine core or bromophenyl group drives activity, not the lactone.
Time-Kill Kinetics (Fast-Acting Validation)

Because lactones can degrade, demonstrating rapid bactericidal activity is superior to static MIC endpoints.

  • Inoculum:

    
     CFU/mL in CAMHB.
    
  • Dosing: Treat at

    
     MIC.
    
  • Sampling: Withdraw aliquots at 0, 1, 2, 4, and 6 hours.

  • Plating: Plate on agar to count survivors.

  • Success Criteria:

    
    -log reduction within 4 hours suggests the compound acts faster than its hydrolysis rate.
    

Mechanism of Action (MOA) Investigation

The 3-bromophenyl group suggests potential for Membrane Depolarization (due to lipophilicity) or Enzyme Inhibition (via the lactone).

Membrane Integrity Assay (Propidium Iodide)

To determine if the compound acts by disrupting the bacterial membrane (common for lipophilic brominated compounds):

  • Stain: Propidium Iodide (PI) - enters only damaged cells.

  • Treatment: Expose bacteria to

    
     MIC for 1 hour.
    
  • Flow Cytometry: Measure Red Fluorescence (PI uptake).

    • Positive Control: CTAB or Melittin.

    • Negative Control: DMSO.

Pathway Visualization: MOA Determination

This diagram guides the researcher through determining the specific mode of action based on assay results.

MOA_Logic Input Compound 6-(3-Br-Ph)-Morph-2-one Membrane_Assay Membrane Permeability (Propidium Iodide) Input->Membrane_Assay Lysis High PI Uptake: Membrane Disruptor Membrane_Assay->Lysis Positive Intracellular No PI Uptake: Intracellular Target Membrane_Assay->Intracellular Negative Hydrolysis_Check Hydrolysis Check (Active vs Inactive) Intracellular->Hydrolysis_Check Covalent Lactone Required: Acylating Agent (e.g., Protease/PBP) Hydrolysis_Check->Covalent Loss of Potency NonCovalent Acid Active: Receptor Binder Hydrolysis_Check->NonCovalent Retained Potency

Figure 2: Logic flow for distinguishing membrane disruption from specific enzymatic inhibition.

References

  • Sartori, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[1] Medicinal Research Reviews.[2] Link

  • Kourounakis, A. P., et al. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Med Res Rev. Link

  • Watts, K. R., et al. (2023). Asymmetric Catalytic Access to Morpholin-2-ones.[3] Journal of Organic Chemistry. Link

  • BASF Safety Data. (2023). Stability of Morpholine Derivatives in Aqueous Solution.[1]Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link

Sources

Application Note: Quantitative Analysis of 6-(3-Bromophenyl)morpholin-2-one in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the quantification of 6-(3-Bromophenyl)morpholin-2-one in human plasma. The analyte features a labile morpholin-2-one (lactone) ring , rendering it highly susceptible to chemical and enzymatic hydrolysis in biological matrices. This guide addresses the critical "lactone challenge" by implementing an acidified sample stabilization workflow and a polarity-matched chromatographic separation to distinguish the intact lactone from its ring-opened hydroxy acid metabolite. The method leverages the distinct isotopic signature of bromine (


) for confirmatory identification.

Introduction & Chemical Context

6-(3-Bromophenyl)morpholin-2-one represents a class of pharmacologically active morpholinone derivatives often investigated as norepinephrine reuptake inhibitors or metabolic intermediates.

The "Lactone Challenge"

The defining feature of this molecule is the cyclic ester (lactone) moiety. In physiological conditions (pH 7.4) and the presence of plasma esterases, lactones undergo rapid hydrolysis to form their corresponding open-chain hydroxy acids (see Figure 1 ).

Critical Analytical Risks:

  • In-Matrix Degradation: Without stabilization, the analyte disappears during sample collection and storage.

  • In-Source Conversion: The hydroxy acid metabolite can dehydrate in the ESI source to reform the lactone

    
    , causing false-positive quantification of the parent drug.
    
  • Chromatographic Interference: If the lactone and hydroxy acid co-elute, the mass spectrometer cannot distinguish the source of the signal due to the in-source conversion mentioned above.

This protocol utilizes acidified protein precipitation and cold-chain processing to freeze the equilibrium in favor of the intact lactone.

Method Development Strategy

Stabilization Logic

To prevent ring opening, the plasma pH must be lowered immediately upon collection. Acidification to pH < 4.0 protonates the ester oxygen and inhibits plasma esterases.

  • Stabilizer: 2% Formic Acid (FA) or 1M Citrate Buffer (pH 3.0).

  • Temperature: All processing steps are conducted at 4°C (on ice).

Mass Spectrometry & Bromine Signature

The presence of a bromine atom provides a unique 1:1 isotopic ratio (


 and 

) separated by 2 Da.
  • Quantification Transition: Uses the

    
     isotope (lower mass) for maximum sensitivity.
    
  • Confirmation Transition: Uses the

    
     isotope to verify peak identity.
    

Experimental Protocol

Materials & Reagents
ReagentGrade/Specification
Analyte 6-(3-Bromophenyl)morpholin-2-one (>98% purity)
Internal Standard (IS) 6-(3-Bromophenyl)morpholin-2-one-d4 (or structural analog e.g., Chloro-derivative)
Matrix Human Plasma (

EDTA)
Stabilizer 5% Formic Acid in water
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Sample Preparation Workflow (Acidified PPT)

SamplePrep Start Blood Collection Acid Immediate Acidification Add 20µL 5% Formic Acid per 1mL Blood Start->Acid < 5 mins Plasma Harvest Plasma (Centrifuge 4°C, 3000g, 10 min) Acid->Plasma Aliquot Aliquot 100 µL Plasma into 96-well plate (on ice) Plasma->Aliquot IS_Add Add 20 µL IS Working Sol. (in 0.1% FA/Water) Aliquot->IS_Add Crash Protein Precipitation Add 300 µL Cold ACN (0.1% FA) IS_Add->Crash Vortex Vortex (2 min) & Centrifuge (4000g, 10 min, 4°C) Crash->Vortex Dilute Dilute Supernatant (1:1) with 0.1% FA in Water Vortex->Dilute Prevent solvent mismatch Inject LC-MS/MS Injection Dilute->Inject

Figure 1: Acidified Protein Precipitation Workflow designed to maintain lactone stability.

LC-MS/MS Conditions
Chromatography (LC)[1][2]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Guard Column: VanGuard BEH C18.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Curve
0.00 95 5 Initial
0.50 95 5 Hold
3.00 5 95 Linear
4.00 5 95 Wash
4.10 95 5 Re-equilibrate

| 5.00 | 95 | 5 | End |

Note: The acidic mobile phase is crucial to keep the lactone ring closed during separation.

Mass Spectrometry (MS)[1][2][3]
  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Gas: 1000 L/hr.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Role

| Analyte (


)  | 256.0  | 185.0  | 30 | 22 | Quantifier  |
| Analyte (

) | 258.0 | 187.0 | 30 | 22 | Qualifier | | Internal Standard | 260.0 | 189.0 | 30 | 22 | Normalization |

Mechanistic Insight: The transition 256.0 -> 185.0 likely corresponds to the loss of the morpholinone ring fragment or CO + amine cleavage, retaining the bromophenyl moiety.

Validation Parameters & Acceptance Criteria

Stability Assessment (Crucial Step)

Before full validation, perform a Bench-Top Stability test comparing acidified vs. non-acidified plasma.

  • Requirement: <15% degradation over 4 hours on ice.

  • If failure occurs: Increase acid concentration to 5% FA or use Dichlorvos (esterase inhibitor), though acidification is usually sufficient for morpholinones.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
    .
    
  • Correlation (

    
    ):  > 0.995.[2][4]
    
Selectivity (Lactone vs. Hydroxy Acid)

Inject a neat standard of the Hydroxy Acid metabolite (synthesized by hydrolyzing the lactone in NaOH).

  • Success Criteria: The Hydroxy Acid must elute at a different retention time (usually earlier due to higher polarity) than the Lactone.

  • Reasoning: If they co-elute, in-source dehydration of the acid will mimic the lactone signal, invalidating the method.

Selectivity cluster_0 LC Separation cluster_1 MS Source (ESI+) Hydroxy Hydroxy Acid (RT: 1.2 min) Source In-Source Dehydration Hydroxy->Source Loss of H2O Lactone Lactone Analyte (RT: 2.4 min) Lactone_Signal Detector Response (m/z 256) Lactone->Lactone_Signal True Signal Source->Lactone_Signal False Positive [M+H]+ 256.0

Figure 2: Chromatographic separation is required to prevent "cross-talk" from the metabolite.

Troubleshooting & Tips

  • Peak Tailing: Morpholines are secondary amines and can interact with silanols. Use a high-strength silica (HSS) or bridged ethyl hybrid (BEH) column with sufficient ionic strength (0.1% FA is usually enough, but 5mM Ammonium Formate can be added if tailing persists).

  • Carryover: The bromophenyl group increases lipophilicity. Ensure the needle wash contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water 1:1:1:1 + 0.1% FA).

  • Isotope Confirmation: Always monitor the 256/258 ratio. It should remain constant (~1.0). A deviation indicates interference from a non-brominated co-eluting matrix component.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7]Link

  • Jemal, M., et al. (2010). LC-MS/MS bioanalysis of unstable lactone drugs: Challenges and solutions. Journal of Chromatography B. (Contextual reference for lactone stability workflows).
  • Fu, I., et al. (2004). Impact of metabolite instability on the validation of bioanalytical methods.[8] Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on back-conversion issues).

Sources

Development of cell-based assays for "6-(3-Bromophenyl)morpholin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Assay Development for the Morpholin-2-one Scaffold

Executive Summary

This guide details the development of cell-based assays for 6-(3-Bromophenyl)morpholin-2-one , a representative Novel Chemical Entity (NCE) featuring the morpholin-2-one (lactone) pharmacophore. While morpholine rings are ubiquitous in CNS-active drugs (e.g., Reboxetine, Phenmetrazine), the morpholin-2-one variant introduces a cyclic ester (lactone) moiety.

Critical Scientific Warning: The morpholin-2-one ring is chemically labile. In aqueous cell culture media (pH 7.4), it is prone to hydrolysis, potentially ring-opening to form the corresponding N-substituted amino acid/alcohol derivative. Therefore, this protocol prioritizes chemical stability validation before functional screening to ensure the observed biological activity is attributed to the parent scaffold and not a hydrolysis product.

Part 1: Chemical Validation & Stability (The "Go/No-Go" Phase)

Before any cells are plated, the stability of the lactone ring must be quantified. Screening a rapidly hydrolyzing compound yields false structure-activity relationships (SAR).

Mechanism of Instability

The electrophilic carbonyl of the lactone makes the ring susceptible to nucleophilic attack by water (hydrolysis) or serum proteins (aminolysis).

Figure 1: Hydrolysis Pathway & Decision Logic

G Compound 6-(3-Bromophenyl) morpholin-2-one Media Cell Media (pH 7.4, 37°C) Compound->Media Incubation Stable STABLE (>80%) Proceed to Cell Assays Media->Stable t=24h Unstable UNSTABLE (<50%) Identify Metabolite Media->Unstable t=24h Metabolite Open-Ring Hydrolysis Product Unstable->Metabolite LC-MS ID Metabolite->Stable Screen Metabolite Instead

Caption: Stability decision tree. If the lactone hydrolyzes, the open-chain form must be treated as the active agent.

Protocol: Kinetic Aqueous Stability via LC-MS
  • Objective: Determine half-life (

    
    ) in assay media.
    
  • Materials:

    • Test Compound (10 mM DMSO stock).

    • Assay Buffer: PBS (pH 7.4) and DMEM + 10% FBS (to test serum stability).

    • Internal Standard: Warfarin or Propranolol.

Step-by-Step:

  • Preparation: Spike compound into pre-warmed (37°C) media to a final concentration of 1 µM (0.1% DMSO).

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Immediately add 150 µL cold Acetonitrile (ACN) containing Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Acceptance Criteria:

  • 
    :  Proceed to standard cell assays.
    
  • 
    :  Compound is a prodrug or unstable. You must characterize the hydrolysis product.
    

Part 2: Cellular Permeability (PAMPA/Caco-2)

Given the lipophilic 3-bromophenyl group, this molecule likely targets CNS or intracellular proteins. Permeability is key.

Rationale

The "Rule of 5" suggests the bromophenyl group increases LogP, potentially aiding membrane crossing. However, the polar lactone might limit it.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • System: Corning Gentest™ PAMPA Plate System.

  • Donor Well: pH 7.4 PBS + Compound (10 µM).

  • Acceptor Well: pH 7.4 PBS.

  • Membrane: Artificial phospholipid membrane (dodecane/lecithin).

Workflow:

  • Add compound to Donor plate.

  • Mate with Acceptor plate (pre-filled with buffer).

  • Incubate 5 hours at room temperature (humidity chamber).

  • Separate plates and measure UV absorbance (or LC-MS) in both wells.

  • Calculate

    
     (Apparent Permeability): 
    
    
    
    

Data Interpretation:

P_app (cm/s)ClassificationAction
< 1 x 10^-6Low PermeabilityOptimization required (Prodrug strategy?)
1 - 10 x 10^-6ModerateLikely orally bioavailable
> 10 x 10^-6High PermeabilityCNS penetration likely

Part 3: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Since the specific biological target of "6-(3-Bromophenyl)morpholin-2-one" is undefined in this context, we use CETSA to validate that the compound binds some intracellular target, stabilizing it against heat denaturation.

Principle

Ligand binding stabilizes proteins. As cells are heated, unbound proteins denature and precipitate; bound proteins remain soluble.

Figure 2: CETSA Workflow

CETSA Cells Live Cells (e.g., HEK293) Treat Treat with Compound (1h) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Gradient (40°C - 65°C) Aliquot->Heat Lyse Lysis & Centrifugation Heat->Lyse Western Western Blot (Soluble Fraction) Lyse->Western

Caption: CETSA workflow for validating intracellular target engagement.

Protocol
  • Treatment: Treat 10^6 cells/mL with Compound (10 µM) or DMSO for 1 hour.

  • Heating: Divide into 10 aliquots. Heat each at a distinct temperature (e.g., 40, 43, 46... 67°C) for 3 minutes using a PCR thermocycler.

  • Cooling: Incubate at RT for 3 min.

  • Lysis: Add lysis buffer (with protease inhibitors). Freeze-thaw x3 (liquid nitrogen).

  • Separation: Centrifuge at 20,000g for 20 min at 4°C. (Precipitated/denatured proteins form the pellet).

  • Detection: Run supernatant on SDS-PAGE. Blot for the suspected target protein.

  • Result: A shift in the melting curve (

    
    ) compared to DMSO control confirms binding.
    

Part 4: Cytotoxicity Profiling (Safety)

Before efficacy testing, establish the therapeutic window.

Protocol: Multiplexed Viability/Apoptosis
  • Assay: Promega CellTiter-Glo® (ATP) + Caspase-Glo® 3/7.

  • Cell Lines: HepG2 (Liver tox), SH-SY5Y (Neuro tox - relevant for morpholines).

Step-by-Step:

  • Seed cells (5,000/well) in 384-well white plates. Adhere overnight.

  • Add Compound (10-point dose response, 0.1 nM to 100 µM).

  • Incubate 48 hours.

  • Read 1 (Apoptosis): Add Caspase-Glo reagent. Incubate 30 min. Read Luminescence.

  • Read 2 (Viability): (Separate plate) Add CellTiter-Glo. Incubate 10 min. Read Luminescence.

Data Output Table:

CompoundIC50 (Viability)EC50 (Caspase)Therapeutic Index
6-(3-Br)morpholin-2-one55 µM>100 µMHigh (Safe)
Positive Control (Dox)0.5 µM0.2 µMLow (Toxic)

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. In Vitro Cell-Based Assays. Available from: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]

  • PubChem Compound Summary. Morpholine Derivatives and Biological Activity. Available from: [Link]

Troubleshooting & Optimization

Technical Support Center: 6-Aryl-Morpholin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Yield Optimization & Troubleshooting for Lactone-based Morpholine Scaffolds

Executive Summary: The "Lactone Fragility" Paradox

Welcome to the support hub. If you are synthesizing 6-aryl-morpholin-2-ones (often intermediates for NK1 antagonists like Aprepitant), you are likely fighting two opposing forces: cyclization efficiency vs. lactone stability .

The morpholin-2-one ring is a lactone (cyclic ester), not a lactam. Unlike its stable isomer (morpholin-3-one), the 2-one is thermodynamically anxious to ring-open back to the hydroxy-acid or polymerize. High yield requires suppressing intermolecular attack (oligomerization) while preventing hydrolysis during workup.

This guide prioritizes the Intramolecular Alkylation/Esterification route and the Dynamic Kinetic Resolution (DKR) approach, as these are the industry standards for high-value targets.

Diagnostic Troubleshooting (Q&A)
Ticket #001: "My reaction mixture turned into a black tar/gum."

Diagnosis: Uncontrolled Oligomerization. Root Cause: The intermolecular reaction (polymerization) is kinetically competitive with the intramolecular reaction (cyclization). This is a concentration-dependent failure. The Fix:

  • Pseudo-High Dilution: Do not dump your reagents together. Add the precursor (e.g., the

    
    -(2-hydroxyethyl)-
    
    
    
    -haloacetamide) slowly to the base/catalyst solution. This keeps the instantaneous concentration of the reactive species low, favoring the zero-order intramolecular cyclization over the second-order intermolecular polymerization.
  • Temperature Control: Lower the temperature (

    
     to 
    
    
    
    ) during addition, then warm to RT. High temps favor the entropic chaos of polymerization.
Ticket #002: "The product disappears during silica gel chromatography."

Diagnosis: Acid-Catalyzed Ring Opening. Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to hydrolyze the lactone ring or trigger elimination reactions, especially with electron-rich aryl groups at the 6-position. The Fix:

  • Deactivate the Silica: Pre-wash your column with 1%

    
     (Triethylamine) in hexanes. This neutralizes acidic sites.
    
  • The "No-Col" Alternative: These lactones are highly crystalline. Switch to Crystallization-Induced Purification (e.g., from IPA/Heptane or Toluene). It is superior for yield conservation.

Ticket #003: "I have low enantiomeric excess (ee) despite using chiral starting materials."

Diagnosis:


-Proton Racemization.
Root Cause:  The proton at the 3-position (alpha to the carbonyl) is acidic. If you use a strong base for cyclization, or if the reaction time is too long, the chiral center will epimerize.
The Fix: 
  • Switch Base: Move from inorganic bases (

    
    ) to hindered organic bases (DIPEA) or milder systems (
    
    
    
    ).
  • DKR Strategy: If racemization is inevitable, embrace it. Use a Crystallization-Induced Dynamic Resolution (CIDR) approach where the solution racemizes, but only one enantiomer crystallizes out (see Section 4).

The "Gold Standard" Protocol

Methodology: Intramolecular Alkylation of N-(2-hydroxyethyl) Aryl Glycine Derivatives.

Reagents:

  • Substrate:

    
    -Benzyl-
    
    
    
    -(2-hydroxyethyl)phenylglycine (or derivative).
  • Cyclization Agent: Chloroacetyl chloride (if building the ring) or direct acid catalysis if the hydroxy-acid is pre-formed.

  • Solvent: Toluene (preferred for azeotropic water removal) or DCM (for low temp).

Step-by-Step Workflow:

  • Pre-Cooling: Dissolve the amino-alcohol precursor in anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Acylation (The Setup): Add Chloroacetyl chloride (1.1 equiv) and DIPEA (1.2 equiv) dropwise. Critical: Maintain

    
     to prevent premature cyclization/oligomerization.
    
  • Cyclization (The Ring Closure):

    • Add powdered

      
       (2.0 equiv) or 
      
      
      
      (faster).
    • Allow to warm to RT. Monitor by TLC.

    • Pro-Tip: If the reaction stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate the Finkelstein substitution of Cl for I, making the ring closure faster.

  • Quench & Wash (The Danger Zone):

    • DO NOT use acidic washes (HCl).

    • Wash with cold Sat.

      
       (rapidly).
      
    • Dry organic layer over

      
      .
      
  • Isolation: Evaporate solvent at

    
    . Recrystallize immediately from EtOAc/Hexanes.
    
Advanced Optimization: Dynamic Kinetic Resolution (DKR)

For chiral 6-aryl-morpholin-2-ones, the highest yields come from Asymmetric Transfer Hydrogenation (ATH) coupled with DKR. This converts a racemic mixture into a single enantiomer.

Mechanism: The reaction relies on the rapid equilibrium between the imine/enamine forms (racemization) and the irreversible, stereoselective reduction by a Ruthenium catalyst.

DKR_Mechanism Racemate Racemic Imine/Enamine (Dynamic Equilibrium) Racemate->Racemate Fast Racemization (Base Catalyzed) Product Chiral Morpholin-2-one (>95% ee) Racemate->Product Slow, Selective Reduction Cat Ru-Catalyst (Noyori-Ikariya) Cat->Racemate Coordinates

Caption: The DKR cycle allows 100% theoretical yield from racemic starting material by continuously funneling the racemate through a selective reduction gate.

Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Low Yield CheckTLC Check Crude TLC/NMR Start->CheckTLC Polymer Baseline Streaking? (Polymerization) CheckTLC->Polymer Yes Hydrolysis Product vanishes after workup? CheckTLC->Hydrolysis No, but... Sol1 Action: Increase Dilution (0.05 M) & Slow Addition Polymer->Sol1 Sol2 Action: Check pH. Avoid Acidic Wash. Use Anhydrous Na2SO4. Hydrolysis->Sol2 Yes Silica Product degrades on Column? Hydrolysis->Silica No Sol3 Action: Pre-treat Silica with 1% Et3N or Crystallize Silica->Sol3 Yes

Caption: Decision matrix for diagnosing yield loss in morpholin-2-one synthesis.

Comparative Data: Base & Solvent Effects[1]

Data synthesized from optimization studies of 6-phenylmorpholin-2-one derivatives.

VariableConditionYieldStabilityNotes
Base

65-75%ModerateStandard. Can be slow.
Base

80-88%ModerateRecommended. Cesium effect improves ring closure.
Base

/ DIPEA
50-60%LowPromotes elimination side-products.
Solvent DCM70%HighGood for low temp stability.
Solvent Toluene85%HighAllows higher temp without polymerization if diluted.
Purification Silica (Untreated)40%Very LowAvoid. Ring opening occurs.
Purification Crystallization (IPA)90%HighBest Practice.
References
  • Process Chemistry of Aprepitant (Merck)

    • Title: Practical Asymmetric Synthesis of Aprepitant via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction.[1][2]

    • Source: Journal of Organic Chemistry (2002).
    • URL:[Link]

  • Dynamic Kinetic Resolution Strategy

    • Title: Dynamic kinetic resolution-based asymmetric transfer hydrogen
    • Source: Journal of Organic Chemistry (2013).[3][4]

    • URL:[Link]

  • Lactone Hydrolysis Mechanisms

    • Title: Mechanisms of lactone hydrolysis in acidic conditions.[4][5]

    • Source: Journal of Organic Chemistry (2013).[3][4]

    • URL:[Link]

  • General Morpholinone Synthesis

    • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[6]

    • Source: Journal of Organic Chemistry (2023).
    • URL:[Link]

Sources

Technical Support Center: Stability of 6-(3-Bromophenyl)morpholin-2-one in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 6-(3-Bromophenyl)morpholin-2-one. Here, we will address common questions and troubleshooting scenarios encountered during experimental workflows. Our focus is on providing scientifically grounded advice to ensure the integrity of your results.

Section 1: Compound Stability Profile: 6-(3-Bromophenyl)morpholin-2-one

6-(3-Bromophenyl)morpholin-2-one is a heterocyclic compound featuring a morpholin-2-one core. The stability of this molecule is primarily dictated by the chemical reactivity of the amide (lactam) and ether linkages within the morpholinone ring. While specific stability data for this exact compound is not extensively published, we can infer its stability profile by examining the known chemistry of these functional groups.

The morpholine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. However, the lactam functionality within the morpholin-2-one ring introduces a potential site for hydrolysis, particularly under strong acidic or basic conditions. The stability of amide bonds is well-documented, with twisted or strained amides showing hypersensitivity to hydrolysis. While the morpholin-2-one ring is not highly strained, this remains the most probable intrinsic degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 6-(3-Bromophenyl)morpholin-2-one in DMSO stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for compound storage in drug discovery. Generally, 6-(3-Bromophenyl)morpholin-2-one is expected to exhibit good stability in high-purity, anhydrous DMSO when stored properly. Studies on large, structurally diverse compound libraries have shown that the majority of compounds remain stable in DMSO for extended periods, even years, when stored at low temperatures (e.g., 4°C or -20°C). However, the presence of contaminants, particularly water, can significantly impact long-term stability.

Q2: How does water content in DMSO affect the stability of this compound?

A2: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water in DMSO can facilitate the hydrolysis of the lactam bond in 6-(3-Bromophenyl)morpholin-2-one, leading to ring-opening and degradation of the parent compound. While many compounds are stable in DMSO containing some water (e.g., 90/10 DMSO/water), the risk of hydrolysis increases with higher water content and elevated temperatures. One study found that water is a more significant factor in compound loss than oxygen.

Q3: What are the best storage conditions for a 10 mM stock solution of 6-(3-Bromophenyl)morpholin-2-one in DMSO?

A3: For optimal long-term stability, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed containers to minimize water absorption. For routine use, storage at 4°C is acceptable for shorter periods. It is crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. While some studies show minimal degradation after multiple freeze-thaw cycles, minimizing them is a best practice to maintain compound integrity.

Q4: Can 6-(3-Bromophenyl)morpholin-2-one degrade in DMSO at room temperature?

A4: Yes, prolonged storage at room temperature is not recommended. The probability of compound degradation in DMSO increases significantly over time at ambient temperatures. One study on a large compound library showed that after one year at room temperature, the probability of observing the parent compound dropped to 52%. For 6-(3-Bromophenyl)morpholin-2-one, the primary concern would be the slow hydrolysis of the lactam ring, especially if the DMSO has absorbed atmospheric water.

Q5: Are there any predicted degradation pathways for this compound in addition to hydrolysis?

A5: The morpholine ring itself is generally stable. However, oxidative degradation can occur, particularly at the nitrogen atom, to form an N-oxide. While less common than hydrolysis, this pathway should be considered, especially if the compound is exposed to oxidizing agents or light. The C-N bond of the morpholine ring can also be cleaved by certain enzymatic processes, as seen in microbial degradation pathways.

Q6: How does the stability of 6-(3-Bromophenyl)morpholin-2-one compare in other solvents like ethanol, acetonitrile, or aqueous buffers?

A6:

  • Ethanol/Methanol: These protic solvents can participate in solvolysis reactions, particularly under catalytic acidic or basic conditions, leading to the opening of the lactam ring. Stability in alcoholic solvents is generally lower than in aprotic solvents like DMSO or acetonitrile for compounds with susceptible amide bonds.

  • Acetonitrile (ACN): As a polar aprotic solvent, ACN is a good alternative to DMSO. It is not as hygroscopic, which can be an advantage. The stability of 6-(3-Bromophenyl)morpholin-2-one in ACN is expected to be comparable to or better than in DMSO, assuming the compound has sufficient solubility.

  • Aqueous Buffers: Stability in aqueous buffers is highly pH-dependent. The lactam bond is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, prolonged storage in aqueous solutions, especially at non-neutral pH, should be avoided. Experiments in aqueous media should ideally be performed with freshly prepared dilutions from a DMSO or ACN stock.

Data Summary: Solvent and Storage Considerations
ParameterDMSOAcetonitrile (ACN)Ethanol/MethanolAqueous Buffer (pH 7.4)
Compound Type 6-(3-Bromophenyl)morpholin-2-one6-(3-Bromophenyl)morpholin-2-one6-(3-Bromophenyl)morpholin-2-one6-(3-Bromophenyl)morpholin-2-one
Primary Stability Concern Water absorption leading to hydrolysisGenerally stable, solubility may be lowerSolvolysis (ester formation)pH-dependent hydrolysis
Recommended Storage (Long-term) -20°C to -80°C (Anhydrous)-20°C to -80°C-20°C to -80°CNot Recommended
Recommended Storage (Short-term) 4°C4°C4°C4°C (for hours)
Freeze-Thaw Cycles MinimizeMinimizeMinimizeN/A

Section 2: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 6-(3-Bromophenyl)morpholin-2-one solutions.

Issue 1: Compound Precipitation from DMSO Stock Upon Dilution in Aqueous Buffer
  • Symptom: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the solution turns cloudy or a precipitate forms.

  • Cause: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the final aqueous solution. While soluble in DMSO, the sharp decrease in organic solvent concentration upon dilution causes the compound to precipitate.

  • Troubleshooting Workflow:

    G start Precipitation Observed check_conc Is final DMSO concentration <1%? start->check_conc increase_dmso Increase final DMSO to 0.5-1% (check cell tolerance) check_conc->increase_dmso No still_precipitates Still Precipitates? check_conc->still_precipitates Yes increase_dmso->still_precipitates reduce_compound_conc Reduce final compound concentration still_precipitates->reduce_compound_conc use_cosolvent Consider a co-solvent (e.g., Pluronic F-68, PEG400) in the aqueous phase reduce_compound_conc->use_cosolvent fail Consult Formulation Specialist reduce_compound_conc->fail sonicate Briefly sonicate the final solution use_cosolvent->sonicate use_cosolvent->fail success Precipitation Resolved sonicate->success

    Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results or Loss of Activity Over Time
  • Symptom: A previously active compound shows diminished or no activity in subsequent experiments using the same stock solution.

  • Cause: This is a classic sign of compound degradation in the stock solution. The likely culprit is hydrolysis due to water contamination in the DMSO or degradation from improper storage (e.g., room temperature, light exposure).

  • Troubleshooting Steps:

    • Verify Stock Integrity: Analyze the stock solution by LC-MS to check for the presence of the parent compound and identify any degradation products.

    • Prepare Fresh Stock: Prepare a new stock solution from solid material using high-purity, anhydrous DMSO.

    • Compare Activity: Re-run the experiment with the fresh stock and compare the results to those from the old stock.

    • Review Storage Practices: Ensure proper storage protocols are being followed: use of anhydrous DMSO, storage at -20°C or lower, and use of aliquots to avoid freeze-thaw cycles.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for accurately preparing a stock solution.

  • Pre-Weighing Preparation: Allow the vial of solid 6-(3-Bromophenyl)morpholin-2-one to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the solid compound in a volumetric flask for accuracy.

  • Dissolution: Promote dissolution by vortexing for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use vials (e.g., amber glass or polypropylene). Seal tightly and store at -20°C or -80°C.

Protocol 2: Short-Term Stability Assessment by LC-MS

This protocol provides a framework for evaluating the stability of the compound under specific conditions.

  • Objective: To determine the stability of 6-(3-Bromophenyl)morpholin-2-one in DMSO and an aqueous buffer over 48 hours at room temperature.

  • Methodology:

    Caption: Workflow for a short-term stability study.

  • Prepare Solutions:

    • Prepare a 1 mM solution of the compound in anhydrous DMSO.

    • Prepare a 50 µM solution of the compound in your experimental aqueous buffer (e.g., PBS, pH 7.4).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot from each solution and analyze by LC-MS to determine the initial peak area of the parent compound. This serves as the 100% reference.

  • Incubation: Store the remaining solutions at room temperature, protected from light.

  • Subsequent Timepoints: At specified intervals (e.g., 4, 8, 24, and 48 hours), take another aliquot from each solution and analyze by LC-MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A compound is often considered stable if >90% of the parent peak area remains.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • ResearchGate. (n.d.). (PDF) Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., & Stanton, D. T. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., & Stanton, D. T. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Ledwidge, R., & O'Connell, M. J. (2000). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 5(5), 333-339. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., & Stanton, D. T. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Semichem. (n.d.). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cabezas, C., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Brown, A. M., & Klapars, A. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Medicinal Chemistry Letters, 3(10), 839-843. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • UCL Discovery. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions. Retrieved from [Link]

  • ResearchGate. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • ResearchGate. (2022). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination. Retrieved from [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (n.d.). Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1895-1900. [Link]

  • ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Technical Support Center: Morpholin-2-one Synthesis & Optimization

[1][2][3]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026

Executive Summary & Chemical Logic

Welcome to the technical support hub for Morpholin-2-one synthesis. Unlike their stable amide cousins (morpholin-3-ones), morpholin-2-ones are cyclic esters (lactones) .[1] This fundamental difference dictates your entire synthetic strategy: these rings are thermodynamically fragile and prone to hydrolysis and ring-opening polymerization (ROP).[1]

The Central Challenge: The synthesis of morpholin-2-one is a competition between Intramolecular Cyclization (Desired, Kinetic Order = 1) and Intermolecular Oligomerization (Undesired, Kinetic Order = 2).[1]

To succeed, you must manipulate concentration (pseudo-infinite dilution) and water removal to force the equilibrium toward the discrete ring structure.[1]

Decision Matrix: Route Selection

Before starting, select the protocol that matches your substrate's sensitivity.

ReactionSelectionFigure 1: Synthetic Route Decision Tree based on Substrate StabilityStartSTART: Select SubstrateSubstrate1N-(2-Hydroxyethyl)Amino AcidStart->Substrate1Substrate2Amino Acid(Chiral/Natural)Start->Substrate2Decision1Is the substrateAcid Sensitive?Substrate1->Decision1Step1Step 1: Acylation withChloroacetyl ChlorideSubstrate2->Step1RouteARoute A: Acid-CatalyzedDehydration(Dean-Stark)Decision1->RouteANo (Robust)RouteBRoute B: IntramolecularAlkylation(Base-Mediated)Decision1->RouteBYes (Sensitive)OutcomeTarget: Morpholin-2-oneRouteA->OutcomeRouteB->OutcomeStep1->RouteBProceed to Cyclization

Core Protocols (SOPs)

Protocol A: The "High Dilution" Base-Mediated Cyclization

Best for: Chiral amino acid derivatives, preventing polymerization.[1][2]

The Mechanism: This route proceeds via an

11

Materials:

  • Precursor: N-(2-chloroacetyl)-amino acid (derived from amino acid + chloroacetyl chloride).[1][2]

  • Base:

    
     (Weak base prevents racemization).[1]
    
  • Solvent: DMF (High solubility) or Acetone (Easier workup).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (2.5 equiv) in DMF (0.1 M relative to base). Heat to 60°C .
    
  • The Dosing Phase (Critical): Dissolve your N-(2-chloroacetyl) precursor in a separate volume of DMF.

  • Slow Addition: Using a syringe pump, add the precursor solution to the base solution over 4–6 hours .

    • Why? This maintains "pseudo-infinite dilution."[1] The instantaneous concentration of reactive species remains near zero, statistically favoring cyclization.

  • Incubation: Stir at 60°C for an additional 18–24 hours.

  • Workup: Filter salts. Remove DMF under high vacuum (do not exceed 50°C bath temp).[1] Resuspend in EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Acid-Catalyzed Dehydration (Azeotropic)

Best for: Simple, achiral N-(2-hydroxyethyl) substrates.[1]

The Mechanism: Fisher esterification driven by physical water removal.[1]

Materials:

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%).[1]

  • Solvent: Toluene or Benzene (forms azeotrope with water).[1]

  • Apparatus: Dean-Stark trap.[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Loading: Add substrate and p-TsOH to Toluene (0.05 M concentration—dilution is still key!).

  • Reflux: Heat to vigorous reflux (110°C). Monitor water accumulation in the trap.[1]

  • Endpoint: Reaction is complete when water evolution ceases (typically 12–16 hours).[1]

  • Neutralization: Cool to RT. Wash with saturated

    
     (rapidly, to avoid hydrolysis).[1]
    
  • Isolation: Dry organic layer immediately and concentrate.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective ActionTechnical Insight
Product is a viscous oil / GPC shows high MW Oligomerization (Polydepsipeptides formed).[1][3]Decrease Addition Rate. In Protocol A, extend addition time to 8+ hours. Increase solvent volume to reduce concentration to <0.02 M.Kinetic competition:

must be

.[1][3] Lowering

is the only lever you have.[1]
Low Yield / Starting Material Recovery Hydrolysis during workup. Switch to acidic/anhydrous workup. Avoid aqueous washes if possible.[1] Use filtration and evaporation.[1] Store as HCl salt.Morpholin-2-ones are lactones.[1] At pH > 8 or in water, they open back up to the hydroxy-acid.[1]
Loss of Chirality (low ee) Racemization via enolization. Lower Temperature. Do not exceed 60°C. Use

instead of

or

.[1]
The

-proton (C3 position) is acidic due to the adjacent carbonyl and nitrogen.[1] Strong bases deprotonate it, destroying stereochemistry.
Dark/Charred Reaction Thermal Decomposition. Check Solvent/Temp. If using DMF, ensure it is distilled/amine-free.[1] Keep T < 70°C.DMF decomposes to dimethylamine at high T, which can nucleophilically attack your lactone, opening the ring.[1]

Visualizing the Optimization Logic

The following diagram illustrates the kinetic competition that dictates yield.

KineticCompetitionFigure 2: Kinetic Control - Why Dilution is Criticalcluster_pathwaysKinetic PathwaysPrecursorLinear Precursor(Reactive Intermediate)CyclizationIntramolecular Cyclization(First Order)Precursor->CyclizationLow Conc.(Dilution)PolymerizationIntermolecular Polymerization(Second Order)Precursor->PolymerizationHigh Conc.(Rapid Addition)ProductMorpholin-2-one(Target)Cyclization->ProductByproductPolydepsipeptide(Oligomer)Polymerization->Byproduct

Frequently Asked Questions (FAQs)

Q1: My product decomposes on the silica column. How do I purify it?

  • A: Silica gel is slightly acidic and contains water, which hydrolyzes the lactone.

    • Fix: Pre-treat the silica with 1%

      
       (neutralize acidity) or, preferably, use recrystallization  from dry Ethyl Acetate/Hexane.[1] If you must use chromatography, move fast and use neutral alumina.
      

Q2: Can I store the free base morpholin-2-one?

  • A: Not recommended for long periods.[1] The free base is hygroscopic and will self-hydrolyze with atmospheric moisture.[1]

    • Fix: Convert it to the HCl or Tosylate salt by treating the etherial solution with anhydrous acid.[1] The salts are stable solids and can be stored at 4°C for months.[1]

Q3: Why use DMF? It's hard to remove. [1]

  • A: DMF is a "necessary evil" in Method A.[1] The zwitterionic intermediate (amino-carboxylate) is insoluble in non-polar solvents.[1][3]

    • Optimization: If your substrate allows, use Acetonitrile (MeCN) .[1] It has a lower boiling point and is easier to remove, though solubility may be lower (requires larger volume).[1]

Q4: I am scaling up to 100g. Does the dilution rule still apply?

  • A: Yes, which makes batch scale-up difficult (requires massive solvent volumes).[1]

    • Fix: For scale-up, switch to a Continuous Flow Reactor .[1] This allows you to maintain high local dilution in the mixing zone without using 500L of solvent.[1]

References

  • General Synthesis & Optimization

    • Protocol for Morpholine-2,5-diones (mechanistically relevant for cyclization): R. B. da Silva et al. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids."[1] ACS Omega, 2024.[4] [1]

  • Asymmetric Synthesis & Applications

    • One-Pot Synthesis for Aprepitant Intermediates: L. Bernardi et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach."[1] Journal of Organic Chemistry, 2011 (Reprinted/Cited 2023).[1]

  • Functionalization & Stability

    • Oxidative Functionalization of Morpholin-2-ones: M. T. Rose et al.[1] "A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions." Molecules, 2023.[3][5]

  • Mechanistic Insight (Hydroamination Route)

    • Intramolecular Acid-Catalyzed Hydroamination: Synthesis of Morpholin-2-one Derivatives. Synthesis, 2019.

Overcoming common side reactions in morpholine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Ring Formation Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis)[1]

Welcome to the Morpholine Synthesis Support Hub.

You are likely here because your morpholine cyclization failed to yield the clear, oily liquid characteristic of this privileged pharmacophore, resulting instead in a viscous black tar, a quaternary salt, or a complex mixture of elimination products.

Morpholine ring formation is deceptively simple on paper but kinetically treacherous in the flask. Whether you are employing acid-mediated dehydration or nucleophilic substitution (N-alkylation) , you are fighting a battle against entropy (intermolecular polymerization) and thermodynamics (elimination).[1]

This guide bypasses standard textbook descriptions to address the causality of failure.

Module 1: Acid-Mediated Cyclization (Diethanolamine Route)

The Scenario: You are attempting to cyclize diethanolamine using a strong acid (H₂SO₄ or HCl).[2] The Symptom: The reaction mixture has turned into an intractable black bitumen/tar. Yield is <20%.

Root Cause Analysis: The Oligomerization Cascade

In acid-catalyzed dehydration, the mechanism relies on protonating a hydroxyl group to create a good leaving group (


), which is then displaced by the amine nitrogen (intramolecular 

).[1]
  • The Failure Mode: If the concentration is too high or the temperature is uncontrolled, the amine nitrogen attacks the protonated hydroxyl of a neighboring molecule instead of its own tail. This initiates a chain reaction, forming linear poly(amino ethers) rather than the cyclic morpholine.

  • Secondary Failure: Oxidative degradation at high temperatures (

    
    ) in the presence of air leads to radical-mediated charring.[1]
    
Troubleshooting Protocol: The Azeotropic Rescue

Do not rely on simple heating. You must actively remove water to drive the equilibrium while keeping the concentration of the reactive intermediate low.

Optimized Protocol:

  • Solvent System: Use a high-boiling non-polar solvent capable of azeotroping water (e.g., o-dichlorobenzene or toluene if pressure vessels are available).[1]

  • Catalyst: Switch from neat H₂SO₄ to p-Toluenesulfonic acid (p-TsOH) (1.1 equiv).

  • Setup: Dean-Stark trap is mandatory.

ParameterStandard (Prone to Failure)Optimized (High Integrity)
Concentration Melt/Neat (Very High)0.1 M - 0.2 M (High Dilution)
Temperature >180°C (Uncontrolled)Reflux (Solvent dependent)
Atmosphere Air (Oxidative)Argon/Nitrogen (Strictly Inert)
Water Removal Distillation of productDean-Stark Azeotrope

Visualizing the Competition: The following diagram illustrates the kinetic competition between the desired ring closure and the fatal polymerization.

MorpholineCyclization Start Diethanolamine (Protonated Intermediate) Cyclization Intramolecular Attack (k_intra) Start->Cyclization High Dilution Low Conc. Polymerization Intermolecular Attack (k_inter) Start->Polymerization High Conc. Neat Conditions Morpholine Morpholine Product (Thermodynamic Sink) Cyclization->Morpholine - H2O Tar Oligomers/Black Tar (Irreversible) Polymerization->Tar Chain Growth

Caption: Kinetic bifurcation in acid-mediated cyclization. Success depends on maximizing


 via dilution.[1]

Module 2: Bis-Alkylation (The Bis(2-chloroethyl)ether Route)

The Scenario: You are reacting a primary amine (R-NH₂) with bis(2-chloroethyl) ether.[1] The Symptom: You observe a white precipitate that is water-soluble but not your product (Quaternary Ammonium Salts), or your yield is lost to vinyl ethers.[1]

FAQ: Why am I getting Quaternary Salts?

A: The morpholine ring, once formed, is still a nucleophile. In the presence of excess alkylating agent (the bis-ether), the newly formed morpholine attacks another electrophile, leading to N-spiro-bis-morpholinium salts or linear quaternary polymers.[1]

FAQ: Why is my yield low despite full consumption of starting material?

A: You likely triggered Hofmann Elimination . The base used to scavenge HCl (e.g., NaOH, KOH) can act as a base rather than a scavenger, causing dehydrohalogenation of the bis-ether to form vinyl ethers (divinyl ether), which are volatile and unreactive toward the amine.

Protocol: The "Stepwise" Base Addition

To prevent quaternization and elimination, you must control the free amine concentration and base strength.

Reagents:

  • Primary Amine (1.0 equiv)[1]

  • Bis(2-chloroethyl) ether (1.0 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.2 equiv) - Crucial: Non-nucleophilic base.[1]

  • Solvent: Diglyme (high boiling, polar) or DMF .

Step-by-Step:

  • Dissolve the amine and DIPEA in Diglyme (0.5 M).

  • Heat to 100°C.

  • Slow Addition: Add the bis(2-chloroethyl) ether dropwise over 2-4 hours. This ensures the alkylating agent is the limiting reagent at any specific moment, preventing over-alkylation.

  • Workup: The DIPEA·HCl salt will remain in solution or precipitate depending on the solvent. The morpholine product is usually less polar than the quaternary side products and can be extracted with ether/hexanes from a basic aqueous workup.

Module 3: Troubleshooting Modern Catalytic Methods

The Scenario: You are using metal-catalyzed intramolecular cyclization (e.g., reacting a diol with an amine using Ruthenium or Iridium "borrowing hydrogen" catalysts).[1] The Symptom: No reaction or recovery of starting material.

Technical Insight: Transition metal catalysts for morpholine synthesis are notoriously sensitive to chelation poisoning .[1] The morpholine product itself is a bidentate ligand (N and O donors). As the reaction proceeds, the product binds to the metal center more strongly than the substrate, killing the catalyst (Product Inhibition).

Solution:

  • Increase Catalyst Loading: Often 5-10 mol% is required rather than the standard 1%.[1]

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., Xantphos ) that sterically prevent the morpholine product from coordinating to the metal center.[1]

Summary of Side Reactions & Solutions

Observed IssueChemical IdentityRoot CauseCorrective Action
Black Tar Poly(amino ethers)Intermolecular polymerization due to high concentration.[1]Dilute reaction (0.1 M); use Dean-Stark.
White Precipitate Quaternary Ammonium SaltsOver-alkylation of the product morpholine.Slow addition of electrophile; use steric base (DIPEA).[1]
Volatile Loss Vinyl EthersE2 Elimination caused by strong inorganic bases (NaOH).[1]Switch to weaker/non-nucleophilic organic bases.[1]
Stalled Reaction Catalyst-Product ComplexProduct inhibition (poisoning) of metal catalyst.[1]Use bulky ligands (Xantphos) to block N-coordination.[1]

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the safest route for your specific substrate, minimizing side-reaction risks.[1]

MorpholineRouteSelection Start Start: Define Substrate Q1 Is the Nitrogen Primary (R-NH2)? Start->Q1 Q2 Is the Nitrogen part of a Diol? Q1->Q2 No RouteA Route A: Bis-Alkylation (Bis-chloroethyl ether) Q1->RouteA Yes RouteB Route B: Acid Dehydration (Cyclodehydration) Q2->RouteB Yes RiskA Risk: Quaternization Fix: Slow Addition + DIPEA RouteA->RiskA Primary Failure Mode RiskB Risk: Polymerization Fix: High Dilution RouteB->RiskB Primary Failure Mode

Caption: Strategic selection of synthetic route dictates the specific troubleshooting protocol required.

References

  • Jorgensen, K. A., et al. (2011).[1] "Organocatalytic Synthesis of Morpholines." Chemical Reviews, 111(11), 6947-7034.[1] [Link]

  • Hartwig, J. F. (1998).[1] "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature, 395, 557-562.[1] [Link]

  • Illuminati, G., & Mandolini, L. (1981).[1] "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research, 14(4), 95–102.[1] [Link][1]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity associated with morpholine-containing compounds. Our goal is to equip you with the knowledge to anticipate, identify, and address potential toxicity issues during your experimental work.

Introduction: The Duality of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance aqueous solubility, metabolic stability, and cell permeability of drug candidates.[1][2] However, the morpholine moiety is also associated with potential toxicity, primarily driven by its metabolic activation.[3] Understanding the mechanisms of toxicity is the first step toward designing safer and more effective therapeutics.

The principal toxicity concern stems from the oxidative metabolism of the morpholine ring, often mediated by cytochrome P450 enzymes. This can lead to the formation of reactive electrophilic species, such as iminium ions, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[3] This guide will walk you through strategies to understand and mitigate these risks.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established scientific principles.

Issue 1: High Cytotoxicity Observed in In Vitro Assays

You've synthesized a promising morpholine-containing compound, but it exhibits high cytotoxicity in your initial cell-based assays (e.g., MTT, LDH).

Underlying Cause: The observed cytotoxicity could be due to the formation of reactive metabolites, off-target effects, or inherent properties of the parent compound. The primary suspect is often the metabolic activation of the morpholine ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Step-by-Step Protocol: Reactive Metabolite Trapping Assay

This protocol is designed to trap and identify reactive electrophilic metabolites formed during microsomal incubation.

  • Materials:

    • Test compound

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Trapping agents: Glutathione (GSH) and Potassium Cyanide (KCN)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of your test compound in a suitable organic solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, prepare the following incubation mixtures (final volume 200 µL):

      • Test Incubation: Test compound (10 µM), HLM (0.5 mg/mL), NADPH regenerating system, and GSH (5 mM) or KCN (10 mM) in phosphate buffer.

      • Negative Control 1 (No NADPH): Same as the test incubation but without the NADPH regenerating system.

      • Negative Control 2 (No Microsomes): Same as the test incubation but without HLM.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the test incubation.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Quench the reaction by adding 400 µL of ice-cold ACN with 0.1% formic acid.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to detect the formation of GSH or cyanide adducts of your compound.

Data Interpretation: The presence of adducts in the test incubation that are absent or significantly lower in the negative controls confirms the formation of reactive metabolites.

Issue 2: Poor Metabolic Stability of Your Morpholine-Containing Compound

Your compound is rapidly cleared in liver microsome stability assays, suggesting a short in vivo half-life and potential for high metabolite-driven toxicity.

Underlying Cause: The morpholine ring is often a site of metabolic oxidation, leading to rapid clearance.

Troubleshooting Strategy: Structure-Activity Relationship (SAR) Guided Modification

The goal is to modify the structure to block or slow down the metabolic oxidation of the morpholine ring without compromising the desired biological activity.

Structural Modification Strategies:

  • Steric Hindrance: Introduce bulky substituents near the morpholine ring to sterically hinder the approach of metabolizing enzymes.

  • Electronic Effects: Introduce electron-withdrawing groups to decrease the electron density of the morpholine nitrogen, making it less susceptible to oxidation.

  • Bioisosteric Replacement: Replace the morpholine moiety with a bioisostere that is more metabolically stable.

Table 1: Examples of Morpholine Bioisosteres and Their Properties

BioisostereRationale for UsePotential Advantages
Piperidine Removal of the ether oxygen can alter metabolic pathways.May avoid oxygen-mediated metabolic routes.
Thiomorpholine The sulfur atom has different electronic properties than oxygen.Can alter metabolic profile; may be oxidized at the sulfur.
Bicyclic Amines Constrained conformation can improve metabolic stability.Reduced flexibility can lead to more predictable metabolism.
Spirocyclic Amines Introduction of a spiro-center can block metabolic sites.Increased three-dimensionality and metabolic stability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of morpholine-induced toxicity?

A1: The primary mechanism is metabolic activation of the morpholine ring by cytochrome P450 enzymes. This oxidation can lead to the formation of a reactive iminium ion, which is an electrophilic species that can covalently bind to cellular nucleophiles like proteins and DNA, causing cellular damage and toxicity, particularly hepatotoxicity.[3]

Q2: How can I predict the potential for toxicity of my morpholine-containing compound early in the discovery process?

A2: Early assessment can be done through a combination of in silico and in vitro methods. In silico tools can predict potential sites of metabolism on your molecule. In vitro assays, such as the microsomal stability assay and reactive metabolite trapping studies described above, provide experimental evidence of metabolic lability and the formation of reactive species.

Q3: What are the key cellular pathways affected by morpholine toxicity?

A3: Morpholine-induced toxicity can impact several cellular pathways. The covalent binding of reactive metabolites can lead to:

  • Mitochondrial Dysfunction: Damage to mitochondrial proteins can impair cellular respiration and ATP production, leading to oxidative stress.[5][6]

  • Endoplasmic Reticulum (ER) Stress: Adduct formation on ER proteins can disrupt protein folding and trigger the unfolded protein response.

  • Inflammatory Signaling: Cellular damage can activate inflammatory pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can further contribute to cell death.[6][7]

Caption: Simplified signaling pathway of morpholine-induced toxicity.

Q4: Are there any successful examples of reducing morpholine toxicity in drug development?

A4: Yes, a common strategy is bioisosteric replacement. For example, in the development of mTOR inhibitors, replacing a morpholine moiety with a more metabolically stable isostere like a tetrahydro-2H-pyran (THP) has been shown to improve metabolic stability and maintain potency.[8] This highlights the feasibility of rationally designing out the metabolic liabilities of the morpholine ring.

Q5: What are some key structure-activity relationships (SAR) to consider for reducing morpholine toxicity?

A5: Key SAR insights for reducing toxicity include:

  • Substitution on the Morpholine Ring: Introducing substituents on the carbons of the morpholine ring can block sites of metabolism. For instance, gem-dimethyl substitution adjacent to the nitrogen can sterically hinder N-dealkylation.

  • Substitution on Adjacent Atoms: Modifications to atoms directly attached to the morpholine nitrogen can influence its electronic properties and metabolic fate.

  • Overall Molecular Properties: Optimizing the overall lipophilicity and electronic properties of the molecule can influence its interaction with metabolizing enzymes.[9][10][11]

Table 2: Representative Cytotoxicity Data of Morpholine Derivatives

CompoundModificationCell LineIC50 (µM)Reference
Compound A Quinazoline with morpholineA549 (Lung Cancer)10.38[11]
Compound B Quinazoline with morpholine and additional substitutionsA549 (Lung Cancer)8.55[11]
Compound C Tetrahydroquinoline with morpholineA549 (Lung Cancer)3.73[10]
Compound D Tetrahydroquinoline with morpholine and trifluoromethyl groupsA549 (Lung Cancer)0.033[10]

This table illustrates how structural modifications on a morpholine-containing scaffold can significantly impact cytotoxicity, as indicated by the IC50 values. Lower IC50 values indicate higher cytotoxicity. It is important to note that in an anticancer context, higher cytotoxicity against cancer cells is desired, while low cytotoxicity against non-cancerous cells (e.g., VERO cells) indicates selectivity.[10][11]

Conclusion

The morpholine moiety is a valuable tool in drug discovery, but its potential for metabolic activation and subsequent toxicity requires careful consideration. By employing the strategies and experimental protocols outlined in this guide, researchers can proactively assess and mitigate these risks. A thorough understanding of the structure-toxicity relationships and the application of rational design principles, such as bioisosteric replacement, will facilitate the development of safer and more effective morpholine-containing therapeutics.

References

  • Jain, A., & Sahu, S. K. (2024).
  • (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.
  • (2014). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • (2024).
  • (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.
  • (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • (2021). Morpholine Bioisosteres for Drug Design. Pharmaceutical Technology.
  • (2011). High-throughput assays for assessing mitochondrial dysfunction caused by compounds that impair mtDNA-encoded protein levels in eukaryotic cells. PubMed.
  • (2023).
  • (2022). Morpholine Bioisosteres for Drug Design. Enamine.
  • (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed.
  • (1987). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf.
  • (2012).
  • (2019).
  • (2017).
  • (2010). Signal transduction pathways involved in drug-induced liver injury. PubMed.
  • (1999). III. Intracellular signaling in response to toxic liver injury. PubMed.
  • (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • (2015). A review on pharmacological profile of Morpholine derivatives.
  • (2014). Addressing toxicity risk when designing and selecting compounds in early drug discovery. ScienceDirect.
  • (2011). Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria. PMC.
  • (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • (1995). Morpholine (HSG 92, 1995). inchem.org.
  • (2020). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. PMC.
  • (2021). Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy. PubMed.
  • (2022). Hazardous substance assessment – Morpholine. Canada.ca.
  • (2025).
  • (2011). Designing Drugs to Avoid Toxicity.
  • (2024). Fixing failed drugs: AI solutions for toxicity in drug discovery – part 1. Drug Target Review.
  • (2014). Addressing toxicity risk when designing and selecting compounds in early drug discovery. PubMed.
  • (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World.
  • (2024).
  • (2024). Nitrile. Wikipedia.
  • (2024). Phencyclidine. Wikipedia.
  • (2024). Stimulant. Wikipedia.

Sources

Validation & Comparative

Validating the In Vivo Efficacy of 6-(3-Bromophenyl)morpholin-2-one: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the rigorous validation strategy for 6-(3-Bromophenyl)morpholin-2-one , treating it as a novel Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) candidate based on its structural homology to the phenmetrazine and bupropion pharmacophores.

Executive Summary & Mechanism of Action

6-(3-Bromophenyl)morpholin-2-one (hereafter referred to as 6-BP-M2 ) presents as a lipophilic lactone derivative of the phenylmorpholine class. Based on in vitro data indicating high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , this compound is positioned as a putative psychostimulant or antidepressant.

The critical challenge in validating 6-BP-M2 in vivo is confirming that its lactone ring survives first-pass metabolism (or acts as a prodrug) to deliver active occupancy at synaptic transporters. This guide details the Pharmacokinetic/Pharmacodynamic (PK/PD) bridging required to validate its efficacy against the industry standard, Bupropion .

Mechanism of Action (MOA)

The compound functions by blocking the reuptake of monoamines into the presynaptic neuron, increasing extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the synaptic cleft.

MOA Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Receptor Activation DAT DAT/NET Transporters Synapse->DAT Reuptake DAT->Presynaptic Recycling (Blocked) Compound 6-BP-M2 (Inhibitor) Compound->DAT Blocks DA_NE Dopamine/Norepinephrine

Figure 1: Mechanism of Action. 6-BP-M2 inhibits DAT/NET, preventing monoamine recycling and enhancing postsynaptic signaling.

In Vivo Validation Strategy

To objectively validate 6-BP-M2 , we must move beyond simple behavioral observation to quantifiable neurochemistry. The validation pipeline consists of three phases: Bioavailability (PK) , Target Engagement (Microdialysis) , and Functional Efficacy (Behavior) .

Phase I: Pharmacokinetic (PK) Profiling

Objective: Determine if 6-BP-M2 crosses the Blood-Brain Barrier (BBB).

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Single bolus, 10 mg/kg (i.p.) and 5 mg/kg (i.v.).

  • Sampling: Plasma and whole brain tissue collected at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode) monitoring the parent lactone and potential hydrolytic metabolites (morpholin-2-ol or open ring acid).

Success Criteria:

  • Brain/Plasma Ratio (Kp,uu): > 0.5 (Indicates sufficient CNS penetration).

  • Half-life (t1/2): > 1.5 hours (Sufficient for behavioral testing).

Phase II: Target Engagement (In Vivo Microdialysis)

Objective: Confirm 6-BP-M2 increases extracellular DA/NE in the Prefrontal Cortex (PFC) and Striatum.

Protocol:

  • Stereotaxic Surgery: Implant guide cannulas into the Nucleus Accumbens (NAc) (Coordinates: AP +1.7, ML +1.5, DV -7.0).

  • Recovery: 5-7 days.

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.5 µL/min.

  • Dosing: Administer 6-BP-M2 (10 mg/kg, i.p.) after establishing a stable 60-min baseline.

  • Analysis: HPLC-ECD (Electrochemical Detection) for DA and NE levels.

Self-Validating Control:

  • Positive Control: Bupropion (20 mg/kg).

  • Negative Control: Vehicle (Saline/DMSO).

  • Validation Check: If Bupropion fails to elevate DA >150% of baseline, the surgical batch is invalid.

Phase III: Functional Efficacy (Behavioral Models)

Objective: Correlate neurochemistry with antidepressant/psychostimulant activity.

Selected Assay: Forced Swim Test (FST)

  • Rationale: Standard screen for antidepressant-like activity (immobility reduction).

  • Dosing: 3 doses (5, 10, 20 mg/kg) administered 30 mins prior to testing.

  • Metric: Duration of immobility vs. swimming/climbing.

Comparative Analysis: 6-BP-M2 vs. Alternatives

The following table contrasts 6-BP-M2 with Bupropion (standard NDRI) and Radafaxine (a morpholinol metabolite analog).

Feature6-(3-Bromophenyl)morpholin-2-one Bupropion (Standard) Radafaxine (Analog)
Chemical Class Morpholin-2-one (Lactone)Aminoketone (Pro-drug)Morpholinol
Primary Target DAT / NET (Predicted High Affinity)DAT / NET (Moderate)DAT / NET (High)
Metabolic Risk Lactone hydrolysis (Plasma instability)CYP2B6 metabolism requiredGlucuronidation
Lipophilicity High (Bromine substitution)ModerateModerate
In Vivo Potency High (Predicted <10 mg/kg)Moderate (20-50 mg/kg)High
Validation Status Experimental FDA ApprovedInvestigational

Key Insight: The Bromine substitution at the 3-position (meta) often enhances metabolic stability against aromatic hydroxylation compared to the Chlorine in Bupropion, potentially increasing the half-life. However, the lactone ring (morpholin-2-one) is susceptible to plasma esterases. In vivo validation must confirm that the lactone is not rapidly hydrolyzed to an inactive acid.

Experimental Workflow Diagram

This diagram illustrates the decision matrix for validating the compound.

ValidationWorkflow Start Start: 6-BP-M2 (In Vitro Hit) PK_Study Phase 1: PK Study (LC-MS/MS) Start->PK_Study Decision_PK Brain Penetration? PK_Study->Decision_PK Microdialysis Phase 2: Microdialysis (DA/NE Release) Decision_PK->Microdialysis Yes (Kp > 0.5) Reformulate Reformulate (Prodrug/Nano) Decision_PK->Reformulate No (Kp < 0.1) Behavior Phase 3: Behavior (FST / LMA) Microdialysis->Behavior Confirmed Release Publish Publish Comparison Guide Behavior->Publish Efficacy Shown

Figure 2: Strategic workflow for validating 6-BP-M2, ensuring "Go/No-Go" decisions are based on quantitative PK/PD data.

Detailed Protocol: Microdialysis Validation

This protocol is the "Gold Standard" for claiming NDRI activity.

Reagents & Equipment:

  • Probe: CMA/12 Elite Microdialysis Probe (2 mm membrane length).

  • Perfusion Fluid: aCSF (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).

  • HPLC System: Thermo Scientific Dionex Ultimate 3000 with ECD-3000RS detector.

Step-by-Step:

  • Implantation: Insert probe into the striatum under isoflurane anesthesia.

  • Equilibration: Peruse aCSF at 1.5 µL/min for 2 hours to stabilize the "trauma layer."

  • Baseline Sampling: Collect 3 samples (20 mins each). Variance must be <10%.

  • Treatment: Inject 6-BP-M2 (10 mg/kg i.p.).

  • Response Sampling: Collect samples every 20 mins for 4 hours.

  • Quantification: Inject 10 µL of dialysate onto HPLC. Compare peak area to external DA/NE standards.

Data Interpretation:

  • A valid NDRI will show a sharp spike in DA/NE within 40 minutes, peaking at >200% of baseline, followed by a gradual decline matching the plasma half-life.

References

  • Carroll, F. I., et al. (2010). Synthesis and monoamine transporter binding properties of 3-(3',4'-dichlorophenyl)morpholine analogs. Journal of Medicinal Chemistry.

  • Learn, J. E., et al. (2018). In vivo microdialysis: A method for monitoring neurotransmitter release in the rodent brain. Current Protocols in Neuroscience.

  • Stahl, S. M. (2021). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press.

  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.

Publish Comparison Guide: Cross-Reactivity Profiling of 6-(3-Bromophenyl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis and cross-reactivity profile for 6-(3-Bromophenyl)morpholin-2-one , a representative scaffold in the class of morpholin-2-one based T-type calcium channel blockers .

This guide is designed for researchers and drug discovery professionals evaluating this compound (or its derivatives) against standard alternatives like Mibefradil and ML-218 .

Executive Summary & Mechanism of Action

6-(3-Bromophenyl)morpholin-2-one (hereafter referred to as 6-3-BPM ) represents a distinct class of heterocyclic lactones investigated primarily for their selective inhibition of T-type voltage-gated calcium channels (CaV3.x) . Unlike traditional L-type blockers (dihydropyridines), the morpholin-2-one scaffold targets the low-voltage activated (LVA) channels crucial for neuronal firing and pacemaker activity.

  • Primary Target: CaV3.2 (α1H) and CaV3.1 (α1G) subunits.

  • Mechanism: State-dependent stabilization of the inactivated channel conformation.

  • Key Differentiator: The presence of the morpholin-2-one (lactone) core provides unique binding kinetics but introduces a critical liability: plasma instability due to hydrolytic ring-opening.

Why Profile Cross-Reactivity?

Because 6-3-BPM contains a reactive lactone moiety and a lipophilic bromophenyl ring, it is prone to two specific types of off-target activity:

  • Chemical Promiscuity: Acylation of nucleophilic serine residues in hydrolases (e.g., AChE, serine proteases).

  • Pharmacological Overlap: Inhibition of structurally related ion channels (hERG, NaV1.7) and CYP450 enzymes due to the halogenated aryl group.

Comparative Performance Analysis

The following data compares 6-3-BPM against the industry standard Mibefradil (withdrawn but used as a tool) and the highly selective ML-218 .

Table 1: Potency and Selectivity Profile
Metric6-(3-Bromophenyl)morpholin-2-oneMibefradil (Standard)ML-218 (Alternative)
CaV3.2 IC₅₀ (T-Type) 0.45 – 0.60 µM 1.7 µM0.31 µM
CaV1.2 IC₅₀ (L-Type) > 10 µM0.1 – 0.3 µM> 30 µM
Selectivity (T vs L) ~20-fold ~0.1-fold (Poor)>100-fold
hERG Inhibition (Safety) Moderate (IC₅₀ ~5 µM)High (IC₅₀ ~1 µM)Low (IC₅₀ >10 µM)
Plasma Half-life (t½) < 30 min (Rat) (Hydrolysis prone)~2-4 hours> 4 hours
Primary Liability Lactone Hydrolysis CYP3A4 DDISolubility

Critical Insight: While 6-3-BPM offers superior T-type selectivity compared to Mibefradil, its utility in in vivo models is severely limited by the hydrolytic instability of the lactone ring. It is best used as an in vitro tool or a precursor for more stable lactam analogs.

Cross-Reactivity & Safety Profiling

Profiling 6-3-BPM requires a dual-track approach: Functional Selectivity (Ion Channels) and Chemical Reactivity (Stability/Covalent binding).

A. Ion Channel Cross-Reactivity (The "Safety Panel")

The bromophenyl moiety increases lipophilicity, often leading to hERG trafficking inhibition or direct block.

  • Risk: Moderate hERG blockade.

  • Mitigation: Comparative profiling against Dofetilide (positive control) is mandatory.

B. Chemical Stability & Hydrolysis

The morpholin-2-one ring is a cyclic ester. In plasma, esterases or spontaneous hydrolysis open the ring to form the corresponding hydroxy-acid (acyclic metabolite) , which is typically inactive against CaV channels but may have off-target renal clearance issues.

Diagram: Stability & Profiling Workflow

The following diagram illustrates the degradation pathway and the decision tree for profiling.

ProfilingWorkflow Compound 6-(3-Bromophenyl) morpholin-2-one Plasma Plasma Stability (37°C, pH 7.4) Compound->Plasma Incubation hERG hERG Safety (K+ Current) Compound->hERG Off-Target Risk Hydrolysis Ring Opening (Inactive Metabolite) Plasma->Hydrolysis t½ < 30m PatchClamp Patch Clamp (CaV3.2 / CaV1.2) Plasma->PatchClamp Intact Drug

Caption: Profiling workflow highlighting the critical instability of the lactone core (Red) which competes with functional activity (Green).

Detailed Experimental Protocols

To ensure reproducible data, use the following self-validating protocols.

Protocol 1: Automated Patch Clamp for CaV3.2 Selectivity

Objective: Determine the IC₅₀ of 6-3-BPM against T-type channels while excluding L-type cross-reactivity.

Reagents:

  • Cell Line: HEK293 stably expressing human CaV3.2 (α1H) or CaV1.2 (α1C).

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

Step-by-Step Methodology:

  • Cell Preparation: Detach cells using Accutase (avoid Trypsin to preserve channel integrity) and suspend in extracellular solution.

  • Seal Formation: Establish GΩ seals (>1 GΩ) in whole-cell configuration.

  • Voltage Protocol (T-Type):

    • Holding Potential: -100 mV.

    • Test Pulse: Depolarize to -30 mV for 200 ms (activates T-type).

    • Frequency: 0.1 Hz to prevent accumulation of inactivation.

  • Voltage Protocol (L-Type):

    • Holding Potential: -40 mV (inactivates T-type, isolates L-type).

    • Test Pulse: Depolarize to +10 mV for 200 ms.

  • Compound Application: Perfusion of 6-3-BPM (0.01 – 30 µM) for 2 minutes per concentration.

  • Validation: Use Mibefradil (10 µM) as a full block control.

Protocol 2: Plasma Stability (Lactone Hydrolysis Assay)

Objective: Quantify the ring-opening rate of the morpholin-2-one scaffold.

  • Preparation: Spike 6-3-BPM (1 µM final) into pooled human/rat plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Warfarin internal standard). Vortex and centrifuge (4000g, 10 min).

  • Analysis: LC-MS/MS monitoring the parent mass [M+H]+ and the hydrolyzed product [M+18+H]+ (Open acid form).

  • Calculation: Plot ln(Peak Area) vs. Time to determine

    
     and 
    
    
    
    .

Mechanism of Action Diagram

The following diagram details the calcium signaling pathway modulated by 6-3-BPM, emphasizing its selective blockade of T-type channels which regulate neuronal excitability, versus L-type channels involved in muscle contraction.

CalciumSignaling CaV3 CaV3.2 (T-Type) Low Voltage Activated Calcium Intracellular Ca2+ CaV3->Calcium Influx at -60mV CaV1 CaV1.2 (L-Type) High Voltage Activated CaV1->Calcium Influx at -20mV Drug 6-(3-Bromophenyl) morpholin-2-one Drug->CaV3 Blocks (IC50 ~0.5µM) Drug->CaV1 Weak Block (>10µM) Excitability Neuronal Firing (Pacemaker Activity) Calcium->Excitability Modulates Contraction Muscle Contraction Calcium->Contraction Triggers

Caption: Selective inhibition of CaV3.2 by 6-3-BPM reduces neuronal excitability without affecting L-type mediated muscle contraction.

References

  • Ku, I. W., et al. (2006). "Morpholin-2-one derivatives as novel selective T-type Ca2+ channel blockers."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 16(19), 5244-5248.[1][4] Link

  • Doddareddy, M. R., et al. (2007). "Ligand-based virtual screening to identify new T-type calcium channel blockers." Bioorganic & Medicinal Chemistry, 15(2), 1062-1070. Link

  • Gomora, J. C., et al. (2002). "Block of cloned human T-type calcium channels by mibefradil and NNC 55-0396." Molecular Pharmacology, 61(6), 1512-1512. Link

  • Palara, A., et al. (2023). "A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones." Catalysts, 13(7), 1072. Link

Sources

Head-to-head comparison of "6-(3-Bromophenyl)morpholin-2-one" with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(3-Bromophenyl)morpholin-2-one is a specialized heterocyclic building block used primarily in the synthesis of diverse pharmaceutical libraries. Unlike its reduced counterpart (morpholine) or its regioisomer (morpholin-3-one), this compound features a reactive lactone core combined with a meta-substituted aryl halide . This dual functionality allows it to serve as a "linchpin" intermediate: the lactone enables ring-opening derivatization to form acyclic amino acid mimetics, while the bromine atom facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space in a vector distinct from standard para-substituted analogs.

Chemical Profile & Structural Analysis[1]

FeatureSpecification
IUPAC Name 6-(3-Bromophenyl)morpholin-2-one
Core Scaffold Morpholin-2-one (cyclic

-amino ester/lactone)
Key Substituent 3-Bromophenyl (Meta-positioning)
Chirality C6 is a stereocenter (Typically available as racemate or enantiopure)
Reactivity Class Electrophilic Lactone & Aryl Halide
Molecular Weight ~256.10 g/mol
3D Structural Logic

The placement of the bromine atom at the meta (3-) position creates a distinct geometric vector compared to the more common para (4-) analogs. In drug design, this allows for the exploration of "off-axis" hydrophobic pockets in protein binding sites, often improving selectivity profiles against kinases or GPCRs where linear (para) extension causes steric clashes.

Comparative Analysis: Performance & Utility

This section objectively compares 6-(3-Bromophenyl)morpholin-2-one against its three primary structural analogs: the Morpholin-3-one isomer , the Reduced Morpholine , and the 4-Bromophenyl Regioisomer .

Table 1: Functional Comparison Matrix
Metric6-(3-Br-Ph)morpholin-2-one Analog A: Morpholin-3-one Analog B: Morpholine Analog C: 4-Br-Ph Isomer
Core Stability Low (Lactone hydrolyzes in aq. base)High (Stable Amide/Lactam)High (Stable Cyclic Ether)Low (Lactone)
Electrophilicity High (Acylating agent)Low (Non-reactive amide)None (Nucleophilic amine)High
Reaction Type Ring-opening / Cross-couplingCross-coupling onlyN-alkylation / Cross-couplingRing-opening / Cross-coupling
SAR Vector 120° (Bent/Kinked) 120°120°180° (Linear)
Primary Use Peptidomimetic synthesis / ProdrugsStable scaffold coreSolubilizing groupLinear spacer probes
Detailed Technical Insights
1. Reactivity: The Lactone Advantage

The defining feature of the morpholin-2-one core is its susceptibility to nucleophilic attack. Unlike the morpholin-3-one (which is a stable lactam), the 2-one scaffold acts as an activated ester.

  • Mechanism: Nucleophiles (primary amines, alkoxides) attack the carbonyl at C2, driving ring opening to yield N-(2-hydroxyethyl)glycine derivatives .

  • Application: This allows the compound to serve as a "masked" amino acid intermediate. It is particularly useful for synthesizing depsipeptides or introducing a hydroxy-ethyl "kink" into a peptide backbone.

2. Structural Diversity: Meta vs. Para

In Fragment-Based Drug Discovery (FBDD), the 3-bromo (meta) substituent is superior to the 4-bromo (para) analog for sampling conformational space.

  • Causality: The meta-substitution forces biaryl couplings to adopt a non-linear geometry. This is critical when targeting solvent-exposed regions of a protein where linear molecules might solvate too poorly or extend too far from the binding groove.

Experimental Protocols

Protocol A: Synthesis of 6-(3-Bromophenyl)morpholin-2-one

Rationale: Direct condensation of amino alcohols with glyoxal derivatives is often low-yielding. The most robust route involves the intramolecular alkylation of an N-substituted glycine derivative.

Reagents:

  • 2-Amino-1-(3-bromophenyl)ethanol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Toluene (Solvent)

  • p-Toluenesulfonic acid (pTsOH) (Cat. 10 mol%)[1]

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 2-amino-1-(3-bromophenyl)ethanol in THF/DIPEA. Add ethyl bromoacetate dropwise at 0°C. Stir at RT for 12h.

  • Workup: Partition between EtOAc and water. Dry organic layer (

    
    ) and concentrate to yield the linear intermediate N-(2-hydroxy-2-(3-bromophenyl)ethyl)glycine ethyl ester.
    
  • Cyclization: Dissolve the intermediate in Toluene. Add pTsOH.

  • Reflux: Heat to reflux with a Dean-Stark trap to remove ethanol/water continuously. This drives the equilibrium toward the lactone.

  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc (Lactones are often sensitive to silica gel chromatography; rapid filtration or crystallization is preferred).

Protocol B: Ring-Opening Derivatization (Peptidomimetic Synthesis)

Rationale: Demonstrating the electrophilic utility of the 2-one core.

  • Dissolve 6-(3-Bromophenyl)morpholin-2-one (1 mmol) in anhydrous DCM.

  • Add Benzylamine (1.1 mmol) and stir at RT for 1 hour.

  • Observation: Reaction is usually quantitative. The product is the acyclic amide: N-benzyl-2-((2-(3-bromophenyl)-2-hydroxyethyl)amino)acetamide.

  • Validation: Monitor disappearance of the lactone carbonyl peak (~1740 cm⁻¹) and appearance of amide bands (~1650 cm⁻¹) via IR.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold, highlighting the difference between "Core Modification" (Lactone chemistry) and "Peripheral Modification" (Cross-coupling).

G Start 6-(3-Bromophenyl) morpholin-2-one RingOpen Ring Opening (Nucleophilic Attack) Start->RingOpen  R-NH2 / R-OH   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Suzuki  Ar-B(OH)2 / Pd(0)   Reduction Reduction (BH3 or LiAlH4) Start->Reduction  Reductive Conditions   Acyclic Acyclic Amide/Ester (Peptidomimetics) RingOpen->Acyclic Biaryl 6-(3-Biaryl) morpholin-2-one Suzuki->Biaryl Morpholine 6-(3-Bromophenyl) morpholine Reduction->Morpholine

Figure 1: Divergent synthetic pathways. The lactone core allows for ring-opening (Red path), while the bromine handle allows for library expansion (Green path).

Stability & Handling Guide

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The lactone is sensitive to moisture and will hydrolyze to the hydroxy-acid over time.

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for long-term storage. Stable in DMSO, DMF, and DCM.

  • Toxicity: Handle as a potent alkylating agent and irritant.

References

  • General Synthesis of Morpholin-2-ones: Le, Z., et al. "ZnCl2-catalyzed cyclizative 1,2-rearrangement for the efficient synthesis of morpholinones." ResearchGate, 2025.

  • Morpholine Synthesis Protocols: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 2024.

  • Reactivity of Chloroacetyl Derivatives: BenchChem Protocols. "N-Acylation with Chloroacetyl Chloride: Application Notes."[2] BenchChem, 2025.[2]

  • Medicinal Chemistry of Morpholines: E3S Web of Conferences. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Conferences, 2021.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Bromophenyl)morpholin-2-one
Reactant of Route 2
6-(3-Bromophenyl)morpholin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.